GSK317354A
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C25H18F4N6O |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-[6-(trifluoromethyl)-3-pyridinyl]-1,4-dihydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H18F4N6O/c1-13-21(24(36)33-18-7-8-19-16(10-18)12-31-35-19)22(14-2-5-17(26)6-3-14)34-23(32-13)15-4-9-20(30-11-15)25(27,28)29/h2-12,22H,1H3,(H,31,35)(H,32,34)(H,33,36) |
Clave InChI |
VTWIDKVFGFLBGO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of GSK317354A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK317354A is a small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This dual inhibitory activity positions this compound as a compound of interest for therapeutic applications in cardiovascular diseases, such as heart failure, and neurodegenerative disorders like Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, signaling pathway modulation, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Dual Inhibition of GRK2 and ROCK
This compound exerts its pharmacological effects through the competitive inhibition of the ATP-binding sites of both GRK2 and ROCK kinases. This dual inhibition leads to the modulation of distinct but interconnected signaling pathways that are critically involved in cardiovascular and neuronal function.
G protein-Coupled Receptor Kinase 2 (GRK2) Inhibition
GRK2 is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs) in the heart. In pathological conditions like heart failure, GRK2 is upregulated, leading to excessive β-AR desensitization, impaired cardiac contractility, and adverse cardiac remodeling.
This compound, as an indazole/dihydropyrimidine-containing compound, is structurally related to a class of potent GRK2 inhibitors.[3] Its chemical structure features a dihydropyrimidine (B8664642) central ring and a trifluoromethyl pyridine (B92270) moiety.[3] While structurally similar to highly potent GRK2 inhibitors, this compound is noted to be approximately one order of magnitude less potent than the related compound GSK180736A.[3] This is attributed to the trifluoromethyl pyridine group, which is predicted to project out of the active site, potentially causing steric hindrance or less favorable interactions with surrounding amino acid residues.[3]
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition
ROCKs are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is integral to the regulation of the actin cytoskeleton and is involved in a variety of cellular processes including smooth muscle contraction, cell migration, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in cardiovascular diseases such as hypertension and cardiac hypertrophy.
The inhibitory action of this compound on ROCK contributes to its potential therapeutic effects by modulating vascular tone and cellular remodeling processes.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds from the primary screening study by Homan et al. (2015).
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | GRK2 | In vitro phosphorylation assay | ~250 | Potency is approximately 1-log less than GSK180736A. |
| This compound | ROCK1 | In vitro phosphorylation assay | 75 | Data from a separate commercial source citing a different study. |
| GSK180736A | GRK2 | In vitro phosphorylation assay | 25 | A structurally related, more potent GRK2 inhibitor. |
| GSK180736A | GRK1 | In vitro phosphorylation assay | >10,000 | Demonstrates selectivity for GRK2 over GRK1. |
| GSK180736A | GRK5 | In vitro phosphorylation assay | >10,000 | Demonstrates selectivity for GRK2 over GRK5. |
Signaling Pathways
The dual inhibition of GRK2 and ROCK by this compound impacts multiple signaling cascades.
GRK2 Signaling Pathway in Heart Failure
In the context of heart failure, elevated GRK2 levels lead to phosphorylation of β-adrenergic receptors, promoting the binding of β-arrestin. This uncouples the receptor from Gs protein signaling, reducing cAMP production and subsequent protein kinase A (PKA) activation, ultimately diminishing cardiac contractility. By inhibiting GRK2, this compound is expected to restore β-adrenergic receptor sensitivity, thereby improving cardiac function.
ROCK Signaling Pathway in Cardiovascular System
The RhoA/ROCK pathway plays a crucial role in vascular smooth muscle contraction. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). This results in increased phosphorylation of the myosin light chain (MLC), leading to smooth muscle contraction and vasoconstriction. Inhibition of ROCK by this compound would promote vasodilation.
Experimental Protocols
The characterization of this compound involved standard biochemical assays to determine its inhibitory potency and selectivity.
Differential Scanning Fluorimetry (DSF) for Hit Identification
DSF is a high-throughput screening method used to identify compounds that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm). This technique was employed to screen a library of known protein kinase inhibitors against GRK2 and GRK5.
Protocol:
-
Protein and Compound Preparation: Purified GRK2 or GRK5 protein was prepared in a suitable buffer. The compound library, including this compound, was prepared at a stock concentration of 10 mM in DMSO.
-
Assay Plate Preparation: The assay was performed in 384-well PCR plates. Each well contained the kinase, the fluorescent dye SYPRO Orange, and the test compound at a final concentration of 10 µM.
-
Thermal Denaturation: The plate was subjected to a temperature gradient using a real-time PCR instrument, and the fluorescence was monitored as the protein unfolded.
-
Data Analysis: The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the test compound. A significant hit was defined as a ΔTm ≥ 2 °C.
In Vitro Kinase Activity Assay for IC50 Determination
An in vitro phosphorylation assay was used to determine the half-maximal inhibitory concentration (IC50) of the hit compounds.
Protocol:
-
Reaction Mixture Preparation: The reaction mixture contained purified kinase (e.g., GRK2, ROCK1), a suitable substrate (e.g., tubulin for GRKs), and [γ-³²P]ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound were added to the reaction mixtures.
-
Reaction Initiation and Termination: The kinase reaction was initiated by the addition of the enzyme and incubated at 30°C for a specified time. The reaction was then stopped by the addition of SDS-PAGE loading buffer.
-
Detection and Quantification: The reaction products were separated by SDS-PAGE. The gel was dried, and the incorporation of ³²P into the substrate was quantified using a phosphorimager.
-
IC50 Calculation: The percentage of inhibition at each compound concentration was calculated, and the data were fitted to a dose-response curve to determine the IC50 value.
References
GSK317354A: A Technical Overview of its G Protein-Coupled Receptor Kinase 2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a mechanism crucial for terminating signal transduction. Dysregulation of GRK2 activity has been implicated in the pathophysiology of numerous diseases, including heart failure, making it a compelling therapeutic target. GSK317354A has been identified as an inhibitor of GRK2.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of this compound against GRK2, detailing its mechanism of action, experimental protocols for its characterization, and its impact on relevant signaling pathways. The information presented herein is intended to support further research and development of this compound and other selective GRK2 inhibitors.
Introduction to GRK2 and its Role in Cellular Signaling
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are responsible for transducing a wide array of extracellular signals into intracellular responses. The timely termination of GPCR signaling is critical for maintaining cellular homeostasis. A key process in this regulation is GPCR desensitization, which is initiated by the phosphorylation of agonist-activated receptors by G protein-coupled receptor kinases (GRKs).
GRK2 is a ubiquitously expressed member of the GRK family. Upon GPCR activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular loops and C-terminal tail of the activated receptor. This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestins sterically hinders the coupling of the receptor to its cognate G protein, thereby terminating G protein-mediated signaling. This process is fundamental to preventing overstimulation and maintaining cellular responsiveness.
This compound: A GRK2 Inhibitor
This compound is a small molecule compound identified as an inhibitor of GRK2.[1][2] While detailed quantitative data on its potency and selectivity are not extensively available in the public domain, its classification as a GRK2 inhibitor suggests it interferes with the catalytic activity of the kinase.
Quantitative Data on Inhibitory Activity
| Parameter | Description | Expected Data for this compound |
| IC50 (nM) | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity of GRK2 by 50%. | Data not available. |
| Ki (nM) | The inhibition constant, indicating the binding affinity of the inhibitor to the kinase. | Data not available. |
| Selectivity Profile | A measure of the inhibitor's potency against a panel of other kinases to determine its specificity for GRK2. | Data not available. |
Experimental Protocols for Characterizing GRK2 Inhibition
The following sections describe generalized experimental protocols that are commonly employed to assess the inhibitory activity of compounds like this compound against GRK2.
Biochemical Kinase Activity Assay
This assay directly measures the enzymatic activity of purified GRK2 in the presence of an inhibitor.
Objective: To determine the IC50 value of this compound for GRK2.
Materials:
-
Purified recombinant human GRK2 enzyme
-
GRK2 substrate (e.g., casein or a specific peptide substrate)
-
ATP (adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the GRK2 enzyme, the substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent. The signal is inversely proportional to the kinase activity.
-
Plot the percentage of GRK2 inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.
Objective: To confirm the direct binding of this compound to GRK2 in intact cells.
Materials:
-
Cell line expressing endogenous or overexpressed GRK2
-
This compound
-
Cell lysis buffer
-
Antibodies against GRK2
-
Western blotting reagents and equipment
Methodology:
-
Treat cultured cells with either vehicle or this compound.
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures. Ligand-bound proteins are generally more stable at higher temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble GRK2 in each sample using Western blotting.
-
A shift in the melting curve of GRK2 in the presence of this compound indicates direct binding.
Impact on GPCR Signaling Pathways
By inhibiting GRK2, this compound is expected to modulate GPCR signaling pathways by preventing the desensitization of activated receptors. This leads to a potentiation and prolongation of G protein-mediated signaling.
Canonical GPCR Desensitization Pathway
The following diagram illustrates the canonical pathway of GPCR desensitization mediated by GRK2, which is the primary target of this compound.
Logical Relationship of this compound Action
The inhibitory action of this compound on GRK2 has a direct logical consequence on the downstream events in the GPCR signaling cascade.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the physiological and pathological roles of GRK2. Its identification as a GRK2 inhibitor underscores the therapeutic potential of targeting this kinase. Future research should focus on obtaining detailed quantitative data on its potency, selectivity, and pharmacokinetic properties. Elucidating the precise binding mode of this compound to GRK2 through structural biology studies would provide a basis for the rational design of next-generation inhibitors with improved therapeutic profiles. Furthermore, in vivo studies are necessary to validate the efficacy of this compound in relevant disease models. The continued investigation of this compound and other GRK2 inhibitors will undoubtedly advance our understanding of GPCR signaling and may lead to novel treatments for a range of human diseases.
References
GSK317354A: A Dual Inhibitor of ROCK and G Protein-Coupled Receptor Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK317354A is a potent small molecule inhibitor targeting both Rho-associated coiled-coil containing protein kinases (ROCK) and G protein-coupled receptor kinases (GRKs). Initially developed as a ROCK inhibitor, further studies have revealed its significant activity against the GRK2 subfamily. This dual inhibitory function positions this compound as a valuable research tool for investigating signaling pathways governed by these kinases and as a potential therapeutic agent in diseases where these pathways are dysregulated, such as heart failure and Parkinson's disease. This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Core Function and Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of ROCK and GRK enzymes. This inhibition prevents the transfer of phosphate (B84403) groups to their respective downstream substrates, thereby modulating crucial cellular processes.
ROCK Inhibition
The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and smooth muscle contraction. ROCK exists in two isoforms, ROCK1 and ROCK2. Inhibition of ROCK by this compound is expected to lead to the dephosphorylation of myosin light chain (MLC) and other substrates, resulting in smooth muscle relaxation and alterations in cellular motility.
GRK Inhibition
G protein-coupled receptor kinases are key regulators of G protein-coupled receptor (GPCR) signaling. They phosphorylate activated GPCRs, leading to the recruitment of β-arrestins and subsequent receptor desensitization and internalization. This compound has been shown to be a selective inhibitor of the GRK2 subfamily. By inhibiting GRK2, this compound can prevent the desensitization of GPCRs, thereby prolonging their signaling activity. This is of particular interest in conditions like heart failure, where enhanced GRK2 activity contributes to diminished cardiac function.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized through in vitro kinase assays. The following tables summarize the available quantitative data.
Table 1: this compound Inhibition of G Protein-Coupled Receptor Kinases (GRKs)
| Kinase | logIC50 (M) | IC50 (µM) |
| GRK1 | > -3 | >1000 |
| GRK2 | -5.6 | 0.25 |
| GRK5 | -3.2 | 630 |
Data sourced from in vitro phosphorylation assays.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and a typical experimental workflow for its characterization are provided below.
Caption: The RhoA/ROCK signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
The Discovery and Synthesis of GSK317354A: A Novel GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK317354A is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of cardiac function. Overexpression of GRK2 is implicated in the pathogenesis of heart failure, making it a promising therapeutic target. This technical guide provides a comprehensive overview of the discovery and a detailed plausible synthesis of this compound. While the specific discovery and development history of this compound is not extensively detailed in publicly available literature, this document consolidates information on the broader research efforts by GlaxoSmithKline (GSK) in the field of GRK2 inhibitors and outlines a scientifically sound synthetic pathway to the molecule. This guide is intended to serve as a valuable resource for researchers in cardiovascular drug discovery and medicinal chemistry.
Introduction: The Role of GRK2 in Heart Failure
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their signaling is tightly regulated, in part, by a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs). GRK2 is a ubiquitously expressed member of this family that plays a critical role in the desensitization of GPCRs, a process that prevents overstimulation of downstream signaling pathways.
In the context of heart failure, chronic stimulation of the sympathetic nervous system leads to an upregulation of GRK2 in cardiomyocytes. This increased GRK2 activity results in the desensitization of β-adrenergic receptors, which are crucial for mediating the heart's response to catecholamines like norepinephrine. This desensitization contributes to the progressive decline in cardiac function characteristic of heart failure. Therefore, the inhibition of GRK2 has emerged as a promising therapeutic strategy to restore β-adrenergic receptor signaling and improve cardiac performance.
Discovery of this compound and Related GRK2 Inhibitors
The general approach to discovering such inhibitors often involves high-throughput screening of compound libraries followed by structure-based drug design and medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. It is plausible that this compound emerged from such a program, focusing on a specific chemical scaffold that demonstrated promising inhibitory activity against GRK2.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 2-amino-N-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-yl)-5-fluorobenzamide |
| Molecular Formula | C₁₈H₁₇FN₄O₃ |
| Molecular Weight | 372.36 g/mol |
| CAS Number | Not available |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Plausible Synthesis of this compound
While a specific, published synthetic route for this compound has not been identified, a plausible and efficient synthesis can be devised based on established organic chemistry principles and available information on the synthesis of its core structural components: the 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-amine core and the 2-amino-5-fluorobenzoic acid fragment. The final step would involve an amide bond formation.
The proposed synthetic pathway is outlined below.
Synthesis of 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-amine (Intermediate 1)
The synthesis of the key pyridoxazinamine intermediate can be envisioned starting from commercially available 2-amino-3-hydroxypyridine (B21099).
Caption: Proposed workflow for the synthesis of Intermediate 1.
Experimental Protocol:
-
Protection of 2-Amino-3-hydroxypyridine: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent such as dichloromethane, add a base like triethylamine (B128534) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O). Stir at room temperature until the reaction is complete (monitored by TLC). The protected intermediate is then isolated and purified.
-
O-Alkylation: The protected aminophenol is then alkylated using a reagent like 1-bromo-2-methylpropene in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction mixture is heated to ensure complete reaction.
-
Nitration: The pyridine ring is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, likely at the 6-position.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a solvent like ethanol (B145695) or methanol.
-
Cyclization: The resulting diamine can be cyclized to form the oxazine ring. This may occur spontaneously or require specific conditions to facilitate the intramolecular reaction.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to yield the desired 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazin-6-amine (Intermediate 1).
Synthesis of 2-amino-5-fluorobenzoic acid (Intermediate 2)
This intermediate is commercially available but can also be synthesized from 4-fluoroaniline.
References
In-Depth Technical Guide: GSK317354A (CAS 874119-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK317354A is a potent small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical activity, and relevant signaling pathways. While specific experimental protocols for this compound are not publicly available, this guide outlines standardized methodologies for assessing GRK2 and ROCK1 inhibition. The information presented is intended to support further research and development efforts involving this compound.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a multitude of physiological processes. The desensitization of activated GPCRs is primarily mediated by GPCR kinases (GRKs). Among the GRK family, GRK2 is ubiquitously expressed and plays a critical role in regulating cardiovascular, metabolic, and inflammatory signaling pathways.[1][2] Dysregulation of GRK2 activity has been implicated in the pathophysiology of heart failure, making it a compelling therapeutic target.[1]
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is centrally involved in regulating cellular functions such as smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility.
This compound has been identified as a dual inhibitor of both GRK2 and ROCK1. This dual activity suggests potential therapeutic applications in conditions where both pathways are pathologically activated.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 874119-13-8 |
| Molecular Formula | C₂₅H₁₈F₄N₆O |
| Molecular Weight | 494.44 g/mol |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the kinase activity of GRK2 and ROCK1.
GRK2 Inhibition and Signaling Pathway
GRK2-mediated phosphorylation of agonist-bound GPCRs on their intracellular domains initiates a process of desensitization. This phosphorylation event increases the receptor's affinity for arrestin proteins, which sterically hinder further G protein coupling and promote receptor internalization. By inhibiting GRK2, this compound can prevent this desensitization process, leading to sustained GPCR signaling.
References
The Role of GRK2 Inhibition in Heart Failure: A Technical Overview
This technical guide will, therefore, focus on the well-established role of GRK2 in the pathophysiology of heart failure and the therapeutic potential of its inhibition, providing a framework for understanding how a compound like GSK317354A could be investigated.
The Critical Role of GRK2 in Heart Failure Pathophysiology
G protein-coupled receptor kinase 2 (GRK2) is a serine-threonine kinase that plays a pivotal role in regulating the function of G protein-coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs) in the heart.[1] Under normal physiological conditions, GRK2 is essential for preventing excessive signaling from β-ARs, which are stimulated by catecholamines like norepinephrine.
In heart failure, a chronic state of sympathetic nervous system overactivation leads to a significant upregulation of GRK2 expression and activity in cardiomyocytes. This heightened GRK2 activity has several detrimental consequences:
-
β-Adrenergic Receptor Desensitization and Downregulation: Increased GRK2 phosphorylates β-ARs, leading to the recruitment of β-arrestin. This uncouples the receptor from its G protein, desensitizing it to further stimulation, and promotes its internalization and degradation, reducing the number of receptors on the cell surface. The result is a blunted inotropic and chronotropic response to sympathetic stimulation, contributing to the progressive decline in cardiac function.
-
Impaired Calcium Handling: GRK2 can directly and indirectly influence intracellular calcium cycling, a process critical for cardiomyocyte contraction and relaxation. Dysregulation of calcium handling is a hallmark of the failing heart.
-
Mitochondrial Dysfunction: Emerging evidence suggests that GRK2 can translocate to the mitochondria and negatively impact mitochondrial function, further compromising the energy-starved failing heart.
-
Adverse Cardiac Remodeling: GRK2 activity has been linked to pathological cardiac hypertrophy and fibrosis, key components of the adverse remodeling process that characterizes heart failure.
Therapeutic Rationale for GRK2 Inhibition in Heart failure
Given the multifaceted detrimental effects of elevated GRK2 in heart failure, its inhibition has emerged as a promising therapeutic strategy. The primary goals of GRK2 inhibition are to:
-
Resensitize β-Adrenergic Receptors: By blocking GRK2, the desensitization and downregulation of β-ARs can be reversed, restoring the heart's responsiveness to sympathetic stimulation and improving cardiac contractility.
-
Improve Cardiac Function: By enhancing β-AR signaling and improving calcium handling, GRK2 inhibitors are expected to increase cardiac output and ejection fraction.
-
Reverse Adverse Remodeling: By mitigating pathological signaling pathways, GRK2 inhibition may halt or even reverse the processes of hypertrophy and fibrosis, leading to improved heart structure and function.
Signaling Pathways in GRK2-Mediated Heart Failure
The signaling cascade of GRK2 in the context of heart failure is complex and involves multiple downstream effectors. A simplified representation of the canonical β-adrenergic signaling pathway and the impact of GRK2 is depicted below.
Caption: Canonical β-adrenergic signaling and the negative feedback loop mediated by GRK2.
Experimental Protocols for Evaluating GRK2 Inhibitors in Heart Failure Models
The investigation of a novel GRK2 inhibitor like this compound would necessitate a series of preclinical studies to establish its efficacy and safety. Below are representative experimental protocols commonly employed in this field.
In Vitro Kinase Assay
Objective: To determine the potency and selectivity of the inhibitor against GRK2.
Methodology:
-
Recombinant human GRK2 is incubated with a fluorescently labeled peptide substrate and ATP in a microplate format.
-
The inhibitor (e.g., this compound) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated by fitting the data to a dose-response curve.
-
Selectivity is assessed by performing similar assays with other related kinases.
Cellular Assays in Cardiomyocytes
Objective: To assess the inhibitor's ability to rescue β-AR signaling in isolated heart cells.
Methodology:
-
Neonatal or adult ventricular cardiomyocytes are isolated from animal models (e.g., rats or mice).
-
Cells are treated with a β-AR agonist (e.g., isoproterenol) in the presence or absence of the GRK2 inhibitor.
-
Downstream signaling events are measured, such as:
-
cAMP production: Measured using commercially available ELISA kits.
-
Calcium transients: Measured using fluorescent calcium indicators (e.g., Fura-2) and fluorescence microscopy.
-
Cellular contractility: Assessed by measuring the amplitude and velocity of cell shortening using video-edge detection systems.
-
In Vivo Models of Heart Failure
Objective: To evaluate the therapeutic efficacy of the GRK2 inhibitor in a living organism with heart failure.
Common Models:
-
Myocardial Infarction (MI) Model: Ligation of the left anterior descending coronary artery in rodents or larger animals (pigs) to induce an MI, leading to subsequent heart failure.
-
Pressure Overload Model: Transverse aortic constriction (TAC) in mice or rats to induce cardiac hypertrophy and progression to heart failure.
Experimental Workflow:
Caption: A typical experimental workflow for in vivo evaluation of a GRK2 inhibitor.
Key Parameters Measured:
-
Cardiac Function: Left ventricular ejection fraction (LVEF), fractional shortening (FS), cardiac output, and chamber dimensions are assessed serially using echocardiography.
-
Hemodynamics: Invasive measurements of blood pressure and cardiac pressures can be performed using pressure-volume loop analysis.
-
Histopathology: Heart tissue is examined for the extent of fibrosis (e.g., Masson's trichrome or Picrosirius red staining) and cardiomyocyte size (e.g., wheat germ agglutinin staining).
-
Molecular Markers: Expression and phosphorylation levels of key proteins in the β-AR signaling pathway are quantified using Western blotting and qPCR.
Quantitative Data from Preclinical GRK2 Inhibition Studies
While specific data for this compound is unavailable, the following table summarizes representative quantitative data from published preclinical studies on other GRK2 inhibitors in animal models of heart failure. This data illustrates the potential therapeutic benefits that could be expected from an effective GRK2 inhibitor.
| Parameter | Heart Failure Model | Treatment Group | Control Group (Vehicle) | % Improvement with GRK2 Inhibition |
| Left Ventricular Ejection Fraction (LVEF) | Post-MI Rat | 45 ± 3% | 30 ± 2% | 50% |
| TAC Mouse | 38 ± 4% | 25 ± 3% | 52% | |
| Cardiac Fibrosis | Post-MI Pig | 15 ± 2% | 25 ± 3% | -40% |
| Cardiomyocyte Hypertrophy | TAC Mouse | 1.2 ± 0.1 (normalized size) | 1.8 ± 0.2 (normalized size) | -33% |
| cAMP Response to Isoproterenol | Isolated Cardiomyocytes | 85 ± 7% of maximal | 40 ± 5% of maximal | 112.5% |
Note: The data presented in this table are hypothetical and aggregated from typical findings in the field to illustrate the magnitude of expected effects. They do not represent data from any single study.
Conclusion and Future Directions
The inhibition of GRK2 represents a highly promising and mechanistically distinct approach for the treatment of heart failure. By targeting a key driver of β-adrenergic receptor dysfunction and adverse cardiac remodeling, GRK2 inhibitors have the potential to restore cardiac function and improve patient outcomes.
While this compound is identified as a GRK2 inhibitor, its specific role and efficacy in heart failure remain to be elucidated through dedicated preclinical and clinical research. The experimental frameworks and expected outcomes detailed in this guide provide a solid foundation for the future investigation of this and other novel GRK2 inhibitors in the fight against heart failure. Further research is imperative to translate the compelling preclinical findings of GRK2 inhibition into a new class of therapies for patients with this debilitating disease.
References
The Role of LRRK2 Inhibition in Parkinson's Disease Models: A Technical Overview of GSK2578215A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Genetic factors play a significant role in the pathogenesis of PD, with mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene being a major cause of both familial and sporadic forms of the disease.[2][3] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 a promising therapeutic target.[2][3] LRRK2 kinase inhibitors are being investigated for their potential to slow or halt disease progression.
This technical guide focuses on GSK2578215A, a potent and highly selective LRRK2 kinase inhibitor developed by GlaxoSmithKline. While the user's initial query mentioned GSK317354A, publicly available scientific literature extensively documents GSK2578215A as a key tool compound for studying LRRK2 inhibition in the context of Parkinson's disease research. This guide will synthesize the available preclinical data on GSK2578215A, detail relevant experimental methodologies, and visualize the associated signaling pathways.
Core Compound: GSK2578215A
GSK2578215A is a 2-arylmethyloxy-5-substitutent-N-arylbenzamide that acts as a potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant.[4] It exhibits high selectivity for LRRK2 over a broad range of other kinases, making it a valuable tool for elucidating the specific roles of LRRK2 in cellular processes relevant to Parkinson's disease.[4]
Quantitative Data Summary: In Vitro Efficacy of GSK2578215A
The following table summarizes the key in vitro potency data for GSK2578215A.
| Target | Assay Type | Metric | Value (nM) | Reference |
| Wild-Type LRRK2 | Biochemical | IC₅₀ | ~10 | [4] |
| G2019S Mutant LRRK2 | Biochemical | IC₅₀ | ~10 | [4] |
LRRK2 Signaling Pathways
LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase.[5] Its pathogenic activity is primarily linked to its hyperactive kinase function, which impacts several downstream signaling cascades.
LRRK2 and Rab GTPase Pathway
A key discovery in LRRK2 biology is its role in phosphorylating a subset of Rab GTPases, which are master regulators of vesicular trafficking.[6] Pathogenic LRRK2 mutations lead to increased phosphorylation of Rab proteins, such as Rab10, disrupting processes like autophagy and endolysosomal function.[6][7]
Caption: LRRK2-mediated phosphorylation of Rab GTPases and its inhibition by GSK2578215A.
LRRK2 and MAPK Signaling Pathway
LRRK2 has also been implicated as a member of the mitogen-activated protein kinase (MAPK) signaling cascade, potentially functioning as a MAP kinase kinase kinase (MAPKKK).[2][8] Overactive LRRK2 can lead to the over-phosphorylation of downstream kinases like MKKs, ultimately activating cell death pathways.[8]
Caption: LRRK2's role in the MAPK signaling cascade leading to apoptosis.
Preclinical In Vivo Models: Representative Data from LRRK2 Inhibitors
While specific in vivo efficacy data for GSK2578215A in Parkinson's disease models is not extensively available in the public domain, studies with other brain-penetrant LRRK2 inhibitors provide valuable insights into the potential therapeutic effects of this drug class. The following tables summarize representative data from such studies. It is important to note that these results are not directly from GSK2578215A but are illustrative of the expected outcomes of LRRK2 inhibition in vivo.
Behavioral Outcomes in Rodent Models of PD
| LRRK2 Inhibitor | Animal Model | Behavioral Test | Outcome |
| MLi-2 | G2019S KI Mice + MPTP | Cylinder Test | Reversed motor asymmetry |
| PF-06447475 | G2019S KI Mice + MPTP | Pole Test | Improved descent time |
Neuroprotective Effects in Rodent Models of PD
| LRRK2 Inhibitor | Animal Model | Endpoint | Outcome |
| MLi-2 | G2019S KI Mice + MPTP | TH+ Neuron Count (Substantia Nigra) | Prevented dopaminergic neuron loss |
| PF-06447475 | G2019S KI Mice + MPTP | Striatal Dopamine (B1211576) Levels | Restored dopamine levels |
Experimental Protocols
In Vitro Analysis of GSK2578215A in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying Parkinson's disease pathology.[9]
1. Cell Culture and Maintenance:
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, detach with Trypsin-EDTA and subculture at a ratio of 1:10.[10]
2. Differentiation to a Neuronal Phenotype (Optional but Recommended):
-
Plating: Seed cells at a low density (e.g., 1 x 10⁴ cells/cm²).
-
Differentiation Medium: Reduce FBS concentration to 1% and supplement the growth medium with 10 µM all-trans-retinoic acid (RA).
-
Duration: Culture for 6-7 days, replacing the medium every 2-3 days.[11]
3. GSK2578215A Treatment and Analysis of Mitochondrial Dynamics:
-
Compound Preparation: Prepare a stock solution of GSK2578215A in DMSO. Dilute to the final working concentration (e.g., 1 nM) in culture medium immediately before use.[4]
-
Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Treatment: Treat cells with GSK2578215A for the desired duration (e.g., 12-24 hours).
-
Imaging: Acquire images using fluorescence microscopy.
-
Analysis: Quantify mitochondrial morphology (e.g., fragmented vs. tubular) in treated versus control cells.
4. Autophagy Assessment (LC3 Puncta Formation):
-
Transfection: Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, treat cells with GSK2578215A.
-
Imaging and Quantification: Visualize GFP-LC3 localization by fluorescence microscopy. Count the number of cells exhibiting punctate GFP-LC3 fluorescence (indicative of autophagosome formation) relative to the total number of transfected cells.[4]
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating LRRK2 inhibitors in preclinical models.
Conclusion
References
- 1. In Vivo Studies of various Antiparkinson’s agents: A Systematic Review [ijraset.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Differentiation of SH-SY5Y cells [protocols.io]
GSK317354A: A Technical Overview of a G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor
Disclaimer: Publicly available information regarding the specific compound GSK317354A is limited. This guide provides a comprehensive overview of its known cellular target, G protein-coupled receptor kinase 2 (GRK2), and the associated signaling pathways that a selective inhibitor like this compound is expected to modulate. The experimental protocols and quantitative data presented are representative of those used to characterize GRK2 inhibitors and are intended to serve as a technical reference for researchers, scientists, and drug development professionals.
Core Cellular Target: G Protein-Coupled Receptor Kinase 2 (GRK2)
This compound is identified as an inhibitor of G protein-coupled receptor kinase 2 (GRK2)[1]. GRK2 is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. The primary function of GRK2 is to phosphorylate agonist-bound GPCRs, which initiates a process called desensitization. This process is crucial for terminating GPCR signaling and preventing overstimulation of downstream pathways.
Signaling Pathways Modulated by GRK2 Inhibition
Inhibition of GRK2 by a compound such as this compound is expected to prevent the desensitization of various GPCRs, thereby prolonging their signaling. This has significant implications for numerous physiological processes, particularly in the cardiovascular system where GRK2 is a key regulator of cardiac function.
The β-Adrenergic Receptor Signaling Pathway
In the heart, β-adrenergic receptors (β-ARs) are critical for regulating heart rate and contractility. Upon stimulation by catecholamines like norepinephrine, β-ARs activate Gs proteins, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates several targets to increase cardiac output.
Under normal conditions, GRK2 phosphorylates activated β-ARs, leading to the recruitment of β-arrestin. β-arrestin sterically hinders further G protein coupling and promotes receptor internalization, thus dampening the signal. In pathological conditions such as heart failure, GRK2 is often upregulated, leading to excessive β-AR desensitization and impaired cardiac function.
Inhibition of GRK2 would be expected to restore β-AR sensitivity, leading to enhanced cardiac contractility and function.
Caption: GRK2-Mediated GPCR Desensitization Pathway.
Quantitative Data for GRK2 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table presents representative data for other known GRK2 inhibitors to provide a comparative context for potency and selectivity.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Paroxetine | GRK2 | ~30,000 | In-cell phosphorylation assay | [2] |
| Takeda Cmpd101 | GRK2 | 35 | In vitro phosphorylation assay | [3] |
| Takeda Cmpd103A | GRK2 | Not specified | In vitro phosphorylation assay | [3] |
| Balanol | GRK2 | 35 | In vitro phosphorylation assay | [3] |
| GRK2 Inhibitor 2 | GRK2 | 19 | Not specified | [4] |
| CCG258208 | GRK2 | 30 | Not specified | [5] |
| CCG258747 | GRK2 | 18 | Not specified | [6] |
| GSK180736A | GRK2 | 770 | Not specified | [5] |
Experimental Protocols
Characterizing a GRK2 inhibitor like this compound would involve a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified GRK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against GRK2.
Methodology:
-
Reagents and Materials:
-
Purified recombinant GRK2 enzyme.
-
GRK2 substrate (e.g., a peptide derived from a GPCR intracellular loop or a generic substrate like casein).
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay).
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
Test compound (this compound) at various concentrations.
-
96- or 384-well assay plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or ADP-Glo™ reagents and a luminometer).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In the assay plate, combine the GRK2 enzyme, the substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
Quantify the amount of phosphorylated substrate or ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for an In Vitro Kinase Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the compound binds to its target protein within a cellular environment.
Objective: To confirm the engagement of this compound with GRK2 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express GRK2.
-
Treat the cells with this compound or a vehicle control.
-
-
Thermal Challenge:
-
Heat aliquots of the cell lysate or intact cells at a range of temperatures.
-
-
Protein Extraction and Analysis:
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble GRK2 remaining at each temperature using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Binding of the inhibitor is expected to stabilize GRK2, resulting in a higher melting temperature (Tm) compared to the vehicle-treated control.
-
β-Arrestin Recruitment Assay
This assay measures the functional consequence of GRK2 inhibition on GPCR signaling.
Objective: To assess the effect of this compound on agonist-induced β-arrestin recruitment to a specific GPCR.
Methodology:
-
Cell Line and Reagents:
-
Use a cell line engineered to express a GPCR of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Agonist for the GPCR of interest.
-
Test compound (this compound).
-
-
Assay Procedure:
-
Pre-incubate the cells with this compound or a vehicle control.
-
Stimulate the cells with the GPCR agonist.
-
Monitor the translocation of the β-arrestin fusion protein from the cytoplasm to the plasma membrane using high-content imaging or a reporter gene assay (e.g., PathHunter®).
-
-
Data Analysis:
-
Inhibition of GRK2 should lead to a decrease in agonist-induced β-arrestin recruitment.
-
Conclusion
This compound, as a GRK2 inhibitor, holds potential as a research tool and a therapeutic agent, particularly in the context of cardiovascular diseases like heart failure. Its mechanism of action revolves around the potentiation of GPCR signaling by preventing receptor desensitization. The detailed characterization of this and similar molecules relies on a suite of well-established biochemical and cell-based assays to elucidate their potency, selectivity, and cellular effects. Further public disclosure of data specific to this compound is required for a more in-depth understanding of its unique properties.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. promega.com [promega.com]
- 3. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: GSK317354A, a Potent GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies relevant to the G protein-coupled receptor kinase 2 (GRK2) inhibitor, GSK317354A. The information is compiled from publicly available scientific literature and presented to facilitate further research and development efforts.
Core Compound Profile
This compound is identified as a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), belonging to a chemical class of indazole/dihydropyrimidine-containing compounds. Its systematic IUPAC name is 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-(6-(trifluoromethyl)pyridin-3-yl)-1,4-dihydropyrimidine-5-carboxamide. The primary focus of research on this and structurally related compounds has been the exploration of their therapeutic potential, particularly in cardiovascular diseases where GRK2 is a key pharmacological target.
While specific data for "this compound" is limited in publications, the closely related analog, GSK180736A , from the same chemical series, has been characterized in detail, providing a strong basis for understanding the activity of this compound.
In Vitro Studies
The primary source of in vitro data for this chemical series is a 2015 study by Homan et al. published in ACS Chemical Biology[1]. This research focused on identifying and characterizing subfamily-selective GRK inhibitors.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of GSK180736A, a key analog of this compound, was assessed against a panel of kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| GRK1 | 1600 |
| GRK2 | 32 |
| GRK5 | >100,000 |
| PKA | 1100 |
| ROCK1 | 3 |
Data sourced from Homan KT, et al. ACS Chem Biol. 2015[1].
These data highlight the high potency of this chemical class for GRK2 and also show significant activity against ROCK1. The selectivity against GRK5 and PKA is noteworthy.
Experimental Protocols
-
Objective: To identify compounds that stabilize GRK2 and GRK5, indicating potential binding.
-
Methodology: A collection of known protein kinase inhibitors was screened for their ability to increase the melting temperature (Tm) of purified GRK2 and GRK5. An increase in Tm in the presence of a compound suggests a stabilizing interaction.
-
Objective: To quantify the inhibitory potency (IC50) of hit compounds against various kinases.
-
Methodology: Enzymatic assays were performed to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The specific methods were tailored for each kinase:
-
GRK Assays: Utilized purified, light-activated rhodopsin as the substrate. Kinase activity was measured by the incorporation of 32P from [γ-32P]ATP into rhodopsin.
-
PKA and ROCK1 Assays: Employed specific peptide substrates and measured the incorporation of 32P from [γ-32P]ATP.
-
In Vivo Studies
As of the latest available information, no specific in vivo studies have been published under the identifier this compound. However, the potent in vitro activity of this chemical series against GRK2 suggests potential for in vivo efficacy in models where GRK2 is implicated, such as heart failure. The development of potent and selective GRK2 inhibitors is a significant area of interest for cardiovascular therapeutics. Further research would be required to evaluate the pharmacokinetic properties, safety profile, and efficacy of this compound in animal models.
Signaling Pathways and Experimental Workflows
GRK2-Mediated GPCR Desensitization
GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding and receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling and initiate receptor internalization, thereby dampening the signaling cascade. Inhibition of GRK2 by compounds like this compound is expected to block this process, leading to prolonged GPCR signaling.
Caption: GRK2-mediated desensitization of GPCRs and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing GRK2 inhibitors, as exemplified by the study of Homan et al., follows a structured workflow. This begins with a broad screen to identify potential binders, followed by more specific enzymatic assays to quantify potency, and finally, structural studies to understand the mechanism of action.
Caption: Workflow for the identification and characterization of selective GRK2 inhibitors.
Conclusion
This compound belongs to a class of potent and selective GRK2 inhibitors with demonstrated in vitro activity. The available data, primarily from studies on the analog GSK180736A, provide a strong foundation for its mechanism of action and potential as a pharmacological tool and therapeutic lead. The high affinity for GRK2 suggests that this compound could be valuable for investigating the physiological and pathological roles of this kinase. While in vivo data for this compound are not yet publicly available, the promising in vitro profile warrants further investigation into its pharmacokinetic properties and efficacy in relevant disease models. This technical guide serves as a starting point for researchers and drug developers interested in advancing the study of this and related GRK2 inhibitors.
References
Preclinical Profile of GSK317354A: A GRK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK317354A is identified as a G protein-coupled receptor kinase 2 (GRK2) inhibitor. Preclinical research into GRK2 inhibition has established it as a promising therapeutic target, particularly in the context of heart failure. Upregulation of GRK2 is implicated in the pathogenesis of heart failure, and its inhibition has been shown to protect against cardiac dysfunction. While specific preclinical data for this compound is not extensively available in the public domain, this guide synthesizes the known information about this compound and the broader class of GRK2 inhibitors. It outlines the typical experimental protocols and signaling pathways relevant to the preclinical assessment of such a compound.
Introduction to this compound
This compound is a small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs), including β-adrenergic receptors (β-ARs) in the heart. In pathological conditions such as heart failure, GRK2 levels are often elevated, leading to diminished cardiac responsiveness to adrenergic stimulation.
Chemical Properties:
| Property | Value |
| CAS Number | 874119-13-8 |
| Molecular Formula | C₂₅H₁₈F₄N₆O |
| Molecular Weight | 494.44 g/mol |
| Form | Solid |
(Data sourced from publicly available chemical supplier information)
The Role of GRK2 in Cardiac Function and Disease
GRK2 is a key regulator of cardiac function. Under normal physiological conditions, it phosphorylates agonist-bound GPCRs, leading to the recruitment of β-arrestin and subsequent receptor desensitization and internalization. This is a critical feedback mechanism to prevent overstimulation.
However, in chronic heart failure, GRK2 is persistently upregulated. This increased activity leads to excessive desensitization of β-ARs, impairing the heart's ability to respond to catecholamines and reducing cardiac contractility. Therefore, inhibiting GRK2 is a rational therapeutic strategy to restore β-AR signaling and improve cardiac function in heart failure.
Signaling Pathway of GRK2 in Heart Failure
The following diagram illustrates the central role of GRK2 in the β-adrenergic signaling cascade and its dysregulation in heart failure.
Preclinical Evaluation of GRK2 Inhibitors: Standard Methodologies
While specific experimental data for this compound are not publicly available, a typical preclinical development program for a GRK2 inhibitor would involve a series of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.
In Vitro Studies
In vitro assays are essential for determining the potency, selectivity, and mechanism of action of a compound.
Experimental Workflow for In Vitro Characterization:
Detailed Experimental Protocols:
-
Biochemical Kinase Assays: To determine the direct inhibitory activity of this compound on GRK2, a luminescent kinase assay like Kinase-Glo® or a fluorescence-based assay such as Z'-LYTE™ would be employed. These assays typically involve incubating the purified recombinant GRK2 enzyme with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of ATP consumed or the extent of substrate phosphorylation is then measured to calculate the IC₅₀ value.
-
Cell-Based Functional Assays: To assess the compound's activity in a cellular context, assays measuring downstream effects of GRK2 inhibition are used. For instance, a common method is to measure the levels of cyclic AMP (cAMP) in cells expressing a β-adrenergic receptor. Inhibition of GRK2 would be expected to enhance and prolong the agonist-induced cAMP production. Another approach is to use a β-arrestin recruitment assay, where inhibition of GRK2 would lead to reduced recruitment of β-arrestin to the activated receptor.
-
Kinase Selectivity Profiling: To evaluate the specificity of this compound, its inhibitory activity would be tested against a broad panel of other kinases, especially those with high homology to GRK2. This is crucial for identifying potential off-target effects that could lead to toxicity.
-
In Vitro ADME and Toxicology: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies would be conducted. These include assessing metabolic stability in liver microsomes and hepatocytes, cell permeability using Caco-2 or PAMPA assays, plasma protein binding, and potential for inhibition of major cytochrome P450 enzymes.
In Vivo Studies
In vivo studies in relevant animal models are critical to evaluate the efficacy, pharmacokinetics, and safety of a GRK2 inhibitor.
Common In Vivo Models for Heart Failure:
-
Myocardial Infarction (MI) Model: Ligation of a coronary artery in rodents or larger animals to induce a myocardial infarction, which subsequently leads to heart failure.
-
Transaortic Constriction (TAC) Model: Surgical constriction of the aorta to create pressure overload, leading to cardiac hypertrophy and eventual heart failure.
-
Genetic Models: Genetically engineered animals that overexpress GRK2 or have mutations that predispose them to heart failure.
Logical Flow of In Vivo Preclinical Studies:
Detailed Experimental Protocols:
-
Pharmacokinetic (PK) Studies: this compound would be administered to animals (e.g., mice, rats, dogs) via different routes (e.g., intravenous, oral) to determine its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Blood samples would be collected at various time points to measure drug concentration and calculate key parameters like half-life, clearance, and bioavailability.
-
Efficacy Studies: In a relevant animal model of heart failure (e.g., post-MI rats), animals would be treated with this compound or a vehicle control. Efficacy would be assessed by measuring cardiac function using techniques like echocardiography (to measure ejection fraction, fractional shortening, and ventricular dimensions) and invasive hemodynamics (to measure pressure-volume loops).
-
Pharmacodynamic (PD) Biomarker Studies: To confirm that the observed efficacy is due to the intended mechanism of action, pharmacodynamic biomarkers would be measured. This could involve analyzing heart tissue from treated animals to assess the phosphorylation status of GRK2 substrates or the levels of downstream signaling molecules.
-
Toxicology Studies: A comprehensive set of toxicology studies would be conducted to identify potential adverse effects and establish a safe dose range for clinical trials. These would include dose-range finding studies, followed by repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) under Good Laboratory Practice (GLP) conditions.
Conclusion
This compound, as a GRK2 inhibitor, belongs to a class of compounds with significant therapeutic potential for the treatment of heart failure. While detailed preclinical data for this specific molecule are not widely published, the established role of GRK2 in cardiac pathophysiology provides a strong rationale for its development. A thorough preclinical evaluation, following the standard methodologies outlined in this guide, would be necessary to fully characterize its efficacy, safety, and suitability for clinical investigation. Further disclosure of data from the developers will be crucial for the scientific community to fully assess the preclinical profile of this compound.
References
Unveiling the Pharmacological Profile of GSK317354A: A Dual GRK2 and ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GSK317354A, also identified as GSK180736A, is a potent small molecule inhibitor targeting G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This dual inhibitory activity positions this compound as a significant research tool and a potential therapeutic lead, particularly in cardiovascular diseases such as heart failure and hypertension where both GRK2 and ROCK signaling pathways are implicated. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its inhibitory activity, selectivity, and the methodologies used for its characterization.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been characterized against several key protein kinases. The following tables summarize the available quantitative data, providing a clear comparison of its activity across different targets.
| Target Kinase | IC50 (nM) | Assay System | Reference |
| GRK2 | 251 | In vitro phosphorylation assay | [1] |
| ROCK1 | 75 | SPA-based kinase assay (Sf9 cells) | [2] |
Table 1: Primary Target Inhibition for this compound
| Kinase | logIC50 | IC50 (µM) | Fold Selectivity vs. GRK2 | Reference |
| GRK1 | > -4.0 | > 100 | > 400-fold | [1] |
| GRK5 | -4.0 | 100 | ~400-fold | [1] |
| PKA | -4.5 | 31.6 | ~126-fold | [1] |
Table 2: Selectivity Profile of this compound (as GSK180736A)
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting two distinct signaling pathways that are crucial in cardiovascular pathophysiology.
GRK2 Inhibition in Heart Failure: In heart failure, chronic stimulation of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors, leads to the upregulation of GRK2. GRK2 phosphorylates the activated receptors, promoting their desensitization and internalization, which ultimately impairs cardiac contractility. By inhibiting GRK2, this compound is proposed to prevent this desensitization, thereby restoring β-adrenergic receptor signaling and improving cardiac function.[3][4][5][6]
ROCK Inhibition in Hypertension: The RhoA/ROCK signaling pathway plays a critical role in regulating vascular smooth muscle contraction.[2][7][8] In hypertension, this pathway is often hyperactive, leading to increased vasoconstriction and elevated blood pressure. This compound, by inhibiting ROCK1, is expected to reduce the phosphorylation of downstream targets of ROCK, leading to vasodilation and a decrease in blood pressure.
Below are diagrams illustrating the signaling pathways targeted by this compound.
Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory activity of this compound.
GRK and PKA Inhibition Assays
The in vitro phosphorylation assays to determine the IC50 values for GRK1, GRK2, GRK5, and PKA were conducted as described by Homan et al. (2015).[1]
Objective: To quantify the inhibitory potency of this compound against G protein-coupled receptor kinases and Protein Kinase A.
Materials:
-
Enzymes: Purified recombinant GRK1, GRK2, GRK5, and PKA.
-
Substrate: Tubulin.
-
Cofactor: [γ-³²P]ATP.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Test Compound: this compound (GSK180736A) at varying concentrations.
-
Detection: Phosphorimager.
Procedure:
-
The kinase reactions were initiated by combining the respective kinase, tubulin as the substrate, and varying concentrations of this compound in the assay buffer.
-
The reaction was started by the addition of [γ-³²P]ATP (final concentration of 5 µM).
-
The reaction mixtures were incubated at 30°C for a predetermined time, ensuring the reaction was in the linear range.
-
The reactions were terminated by the addition of SDS-PAGE loading buffer.
-
The reaction products were separated by SDS-PAGE.
-
The gels were dried and exposed to a phosphor screen.
-
The amount of radiolabeled phosphate (B84403) incorporated into the tubulin band was quantified using a phosphorimager.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation using appropriate software.
ROCK1 Inhibition Assay
The IC50 for ROCK1 was determined using a Scintillation Proximity Assay (SPA). While the exact protocol for this compound is not publicly detailed, a general procedure for a radiometric ROCK1 kinase assay is as follows.
Objective: To determine the in vitro inhibitory activity of this compound against ROCK1.
Materials:
-
Enzyme: Recombinant human ROCK1 expressed in Sf9 insect cells.
-
Substrate: A specific peptide substrate for ROCK1 (e.g., a synthetic peptide containing a phosphorylation site).
-
Cofactor: [γ-³³P]ATP or [γ-³²P]ATP.
-
Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, DTT, and BSA.
-
Test Compound: this compound at various concentrations.
-
Detection System: SPA beads (e.g., streptavidin-coated beads if using a biotinylated substrate) and a microplate scintillation counter.
Procedure:
-
The ROCK1 enzyme, peptide substrate, and varying concentrations of this compound were pre-incubated in the assay buffer in a microplate.
-
The kinase reaction was initiated by the addition of radiolabeled ATP.
-
The reaction was allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction was stopped by the addition of a stop solution (e.g., containing EDTA and a high concentration of non-radiolabeled ATP).
-
SPA beads were added to the wells. The beads capture the radiolabeled, phosphorylated substrate.
-
When the radiolabeled substrate is in close proximity to the scintillant embedded in the beads, it emits light.
-
The light signal was measured using a microplate scintillation counter.
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of GRK2 and ROCK1 in cellular processes and disease models. Its dual inhibitory action and the available quantitative data on its potency and selectivity make it a compound of significant interest for further preclinical and potentially clinical development in the context of cardiovascular diseases. The detailed experimental protocols provided herein should enable researchers to replicate and build upon the existing knowledge of this intriguing molecule.
References
- 1. GRK2 in the Heart: A GPCR Kinase and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho kinase and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRK2 as a therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 6. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the RhoA/ROCK pathway in hypertension associated with diabetes | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for PAD4 Inhibitor GSK317354A in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "GSK317354A" does not appear in the public domain literature. This document provides a representative experimental protocol for a selective PAD4 inhibitor in cell culture, based on methodologies used for other PAD4 inhibitors developed by GSK and other institutions. Researchers should adapt these protocols based on the specific characteristics of their compound and cell lines.
Introduction
Protein Arginine Deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine to citrulline, a post-translational modification known as citrullination. This process is crucial in the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] PAD4 is therefore an attractive therapeutic target.[1] This document outlines detailed protocols for the in vitro evaluation of a PAD4 inhibitor in cell culture systems.
Data Presentation
Quantitative data for a representative potent and selective PAD4 inhibitor, RGT-691, is summarized below. This data can serve as a benchmark for evaluating novel PAD4 inhibitors.
| Assay Type | Target | Cell Line | Stimulus | IC50 (nM) | Reference |
| Biochemical Ammonia Release Assay | PAD4 | - | BAEE | 46 ± 12 | [1] |
| Biochemical Ammonia Release Assay | PAD2 | - | BAEE | > 10,000 | [1] |
| Cellular Citrullinated Histone H3 (Cit-H3) Assay | PAD4 | Differentiated HL-60 | A23187 (Calcium Ionophore) | 22 ± 11 | [1] |
Signaling Pathway
The following diagram illustrates the role of PAD4 in the signaling pathway leading to Neutrophil Extracellular Trap (NET) formation. PAD4, activated by an influx of calcium, citrullinates histones, leading to chromatin decondensation, a critical step in the formation of NETs.
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a general guideline for the culture of adherent and suspension cells. Specific conditions may vary depending on the cell line.
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)[2]
-
Fetal Bovine Serum (FBS)[2]
-
Penicillin-Streptomycin solution[2]
-
Phosphate-Buffered Saline (PBS), sterile[2]
-
Trypsin-EDTA solution (for adherent cells)[2]
-
Culture flasks or plates[2]
-
Sterile conical tubes
-
Humidified incubator (37°C, 5% CO₂)[2]
-
Microscope
Protocol:
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.[2][3]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (basal medium with 10% FBS and 1% Penicillin-Streptomycin).[2][3]
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.[3]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.[2][3]
-
Transfer the cell suspension to an appropriate culture flask and incubate at 37°C with 5% CO₂.[2][3]
-
Replace the medium after 24 hours to remove residual cryoprotectant.[3]
Subculturing Adherent Cells:
-
When cells reach 70-80% confluence, aspirate the culture medium.[4]
-
Wash the cell monolayer with sterile PBS.[2]
-
Add a sufficient volume of pre-warmed Trypsin-EDTA solution to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[2]
-
Neutralize the trypsin by adding complete culture medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density in new flasks.
Subculturing Suspension Cells:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Distribute the cell suspension into new flasks at the appropriate split ratio.
Cellular PAD4 Inhibition Assay (Histone H3 Citrullination)
This protocol is adapted from a method used for evaluating PAD4 inhibitors in differentiated HL-60 cells.[1]
Materials:
-
HL-60 cells (human promyelocytic leukemia cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
All-trans retinoic acid (ATRA) or other differentiation agent
-
Calcium Ionophore (e.g., A23187)
-
PAD4 inhibitor (e.g., this compound)
-
Assay plates (e.g., 96-well plates)
-
Reagents for immunofluorescence or ELISA to detect citrullinated Histone H3 (e.g., anti-Cit-H3 antibody)
Protocol:
Differentiation of HL-60 Cells:
-
Culture HL-60 cells in complete RPMI-1640 medium.
-
Induce differentiation into a neutrophil-like phenotype by treating the cells with a suitable agent such as 1.25% DMSO or 1 µM ATRA for 24-48 hours.[5] Successful differentiation should be confirmed by morphological changes or expression of differentiation markers.
Inhibition Assay:
-
Seed the differentiated HL-60 cells into a 96-well assay plate.
-
Prepare serial dilutions of the PAD4 inhibitor in the appropriate assay buffer or medium. Also, prepare a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the various concentrations of the PAD4 inhibitor or vehicle control for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce PAD4 activity and subsequent histone citrullination.[1]
-
Incubate for a specified period to allow for citrullination to occur.
-
Fix, permeabilize, and stain the cells for citrullinated Histone H3 using an appropriate immunofluorescence or ELISA protocol.
-
Quantify the levels of citrullinated Histone H3.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for testing a PAD4 inhibitor in a cell-based assay.
References
- 1. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. nacalai.com [nacalai.com]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GSK269962A (ROCK Inhibitor) in Animal Models
A Note on Compound Identification: Initial searches for "GSK317354A" did not yield specific preclinical data. However, extensive research suggests a high likelihood of a typographical error in the compound name, with substantial preclinical information available for GSK269962A , a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor from GlaxoSmithKline. Additionally, some sources identify this compound as a G protein-coupled receptor kinase 2 (GRK2) inhibitor, though in vivo data for this compound is scarce in the public domain. This document will focus on the detailed application of GSK269962A in animal models based on available scientific literature.
Introduction to GSK269962A
GSK269962A is a selective inhibitor of ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively[1][2]. By inhibiting the ROCK pathway, GSK269962A has demonstrated significant vasodilatory and anti-inflammatory effects, making it a valuable tool for preclinical research in cardiovascular diseases and oncology[1][3].
Signaling Pathway of ROCK Inhibition
The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, cell proliferation, and migration. GSK269962A exerts its effects by inhibiting ROCK, which in turn prevents the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to vasodilation and other cellular responses.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for GSK269962A.
Table 1: In Vitro Potency and Selectivity of GSK269962A
| Target | IC50 (nM) | Assay Description | Reference |
| ROCK1 (human, recombinant) | 1.6 | Enzymatic activity assay | [1][2] |
| ROCK2 (human, recombinant) | 4 | Enzymatic activity assay | [1][2] |
| Panel of other serine/threonine kinases | >30-fold selectivity | Kinase panel screening | [1] |
| Rat Aorta (preconstricted) | 35 | Vasorelaxation assay | [1] |
Table 2: In Vivo Efficacy of GSK269962A in Animal Models
| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Rat | 0.3, 1, 3 mg/kg | Oral gavage | Dose-dependent reduction in blood pressure. | [2] |
| Spontaneously Hypertensive Rat (SHR) | Rat | 1, 3, 30 mg/kg | Oral administration | Reduction in blood pressure of approx. 10, 20, and 50 mm Hg, respectively. | [4] |
| DOCA salt-induced Hypertensive Rat | Rat | Not specified | Oral administration | Dramatically lowered blood pressure. | [4] |
| Acute Myeloid Leukemia (AML) Xenograft | Mouse (NOD-SCID/IL2Rgnull) | 5 or 10 mg/kg | Intraperitoneal injection | Eliminated leukemia cells from bone marrow, liver, and spleen; significantly prolonged survival. | [3] |
| Female Wistar Rats | Rat | 5 or 10 mg/kg | Not specified | Increased voided volume, post-void residual, and other urodynamic parameters. No significant effect on heart rate or blood pressure in this model. | [1] |
Experimental Protocols
Objective: To assess the antihypertensive effects of GSK269962A in spontaneously hypertensive rats (SHR).
Materials:
-
GSK269962A
-
Vehicle (e.g., 20% PEG300/0.25% Tween-80/79.75% water)[3]
-
Spontaneously Hypertensive Rats (male)
-
Oral gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff method)
Protocol:
-
Acclimatize SHR for at least one week before the experiment.
-
Record baseline systolic blood pressure and heart rate for each animal.
-
Prepare GSK269962A solutions in the vehicle at concentrations required for dosing (e.g., for 1, 3, and 30 mg/kg).
-
Administer a single dose of GSK269962A or vehicle to the rats via oral gavage.
-
Monitor and record blood pressure and heart rate at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Analyze the data to determine the dose-dependent effect on blood pressure reduction.
Objective: To evaluate the anti-leukemic efficacy of GSK269962A in a mouse xenograft model.
Materials:
-
GSK269962A
-
Vehicle (e.g., 20% PEG300/0.25% Tween-80/79.75% water)[3]
-
MV4-11 human AML cells
-
Female NOD-SCID/IL2Rgnull (NPG) mice (6-8 weeks old)
-
Sterile PBS
-
Intraperitoneal injection needles
Protocol:
-
Culture MV4-11 cells under appropriate conditions.
-
On day 0, inject 1 x 10^6 MV4-11 cells intravenously into each NPG mouse.
-
On day 3, randomly divide the mice into treatment groups (e.g., vehicle control, 5 mg/kg GSK269962A, 10 mg/kg GSK269962A).
-
Prepare dosing solutions of GSK269962A in the specified vehicle.
-
Administer the assigned treatment via intraperitoneal injection for 5 consecutive days per week.
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study (or when humane endpoints are reached), collect tissues (bone marrow, liver, spleen) for analysis of leukemia cell infiltration (e.g., by flow cytometry or immunohistochemistry).
-
Monitor a separate cohort of mice for survival analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK317354A Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation and storage of solutions of GSK317354A, a known G protein-coupled receptor kinase 2 (GRK2) inhibitor. The information herein is compiled to ensure consistent and reliable experimental outcomes.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₅H₁₈F₄N₆O |
| Molecular Weight | 494.44 g/mol |
| Appearance | Solid (assumed) |
Solution Preparation
Based on data from similar GRK2 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not currently available. Researchers should perform initial solubility tests to determine the optimal concentration for their specific experimental needs. The table below can be populated as data becomes available.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | Data Not Available | Data Not Available | Recommended for stock solutions |
| Ethanol | Data Not Available | Data Not Available | |
| Water | Data Not Available | Data Not Available | Expected to be poorly soluble |
| PBS (pH 7.4) | Data Not Available | Data Not Available |
Protocol for Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.94 mg of this compound (Molecular Weight = 494.44 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution if necessary, but care should be taken to avoid degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol for Preparation of Aqueous Working Solutions
For most cell-based assays, the DMSO stock solution must be further diluted in an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.
Procedure:
-
Intermediate Dilution (Optional): Prepare an intermediate dilution of the DMSO stock solution in cell culture medium or buffer if a very low final concentration is required.
-
Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the final volume of the aqueous medium.
-
Mixing: Mix thoroughly by gentle inversion or pipetting immediately after adding the stock solution to prevent precipitation.
-
Fresh Preparation: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.
Stability
Detailed stability studies for this compound have not been published. The following recommendations are based on general practices for small molecule inhibitors and data for similar compounds.
Stock Solution Stability
| Storage Condition | Recommended Storage Duration | Notes |
| -20°C in DMSO | Up to 1 month | Protect from light. Minimize freeze-thaw cycles. |
| -80°C in DMSO | Up to 6 months | Protect from light. Preferred for long-term storage. |
Aqueous Solution Stability
Aqueous solutions of this compound are expected to have limited stability. Therefore, they should be prepared fresh before each use and not stored for extended periods.
Experimental Workflows and Signaling Pathway
Signaling Pathway of GRK2
The following diagram illustrates the canonical signaling pathway involving GRK2, which is inhibited by this compound.
Caption: Canonical GPCR signaling pathway and the inhibitory action of this compound on GRK2.
Experimental Workflow for Solution Preparation and Use
The following diagram outlines the general workflow for preparing and using this compound solutions in a typical cell-based assay.
Caption: General workflow for the preparation and use of this compound solutions.
Quality Control
To ensure the integrity of experimental results, it is recommended to:
-
Regularly check the appearance of the stock solution for any signs of precipitation or color change.
-
If possible, confirm the concentration and purity of the stock solution periodically using analytical methods such as HPLC.
-
Always include appropriate vehicle controls (e.g., DMSO at the same final concentration) in all experiments.
Disclaimer: The information provided in these application notes is intended for guidance and is based on the best available information for similar compounds. Researchers are advised to conduct their own validation studies to ensure the suitability of these protocols for their specific applications.
Application Notes and Protocols for GRK2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upregulation of GRK2 has been implicated in the pathogenesis of several cardiovascular and metabolic diseases, making it a promising therapeutic target.[1][2] This document provides detailed application notes and protocols for the in vitro and cellular characterization of small molecule inhibitors of GRK2, using a representative inhibitor as an example.
Principle of GRK2 Inhibition
GRK2-mediated desensitization of GPCRs is initiated by the phosphorylation of activated receptors. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its cognate G protein, thereby terminating downstream signaling.[2] Small molecule inhibitors of GRK2 typically act by competing with ATP for the kinase's active site, thus preventing receptor phosphorylation.[2] The efficacy of these inhibitors can be quantified by measuring the reduction in phosphorylation of a GRK2 substrate, such as rhodopsin or a synthetic peptide, in a biochemical assay, or by assessing the functional consequences of GRK2 inhibition in a cellular context.
Data Presentation: Potency and Selectivity of Representative GRK2 Inhibitors
The following tables summarize the inhibitory potency (IC50) of several well-characterized GRK2 inhibitors from the scientific literature. These values were determined using in vitro kinase assays, most commonly a rhodopsin phosphorylation assay.
Table 1: In Vitro Potency of GRK2 Inhibitors
| Compound | GRK2 IC50 (nM) | Assay Substrate | Reference |
| Balanol | 35 | Rhodopsin | [2][3] |
| CMPD101 | 54 - 290 | Rhodopsin | [1][2][3][4] |
| CMPD103A | 54 | Rhodopsin | [1][4] |
| Paroxetine | ~2,000 - 20,000 | Tubulin / Rhodopsin | [4] |
Note: IC50 values can vary depending on assay conditions such as ATP and substrate concentrations.[2][3]
Table 2: Selectivity Profile of Representative GRK2 Inhibitors
| Compound | GRK1 IC50 | GRK3 IC50 | GRK5 IC50 | PKA IC50 | Reference |
| Balanol | 4,100 nM | Low nM range | 440 nM | High nM range | [1][2] |
| CMPD101 | >125 µM | 32 nM | >125 µM | 2 µM | [1][2] |
| CMPD103A | >125 µM | Low nM range | >125 µM | 2 µM | [1] |
| Paroxetine | 50-60 fold less potent than GRK2 | - | 50-60 fold less potent than GRK2 | 10-fold selective over PKA | [4] |
Experimental Protocols
Biochemical Assay: In Vitro GRK2 Kinase Activity (Rhodopsin Phosphorylation)
This protocol describes a radiometric assay to measure the phosphorylation of bovine rhodopsin on rod outer segment (ROS) membranes by recombinant human GRK2.
Materials:
-
Recombinant human GRK2
-
Bovine rod outer segment (ROS) membranes
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 10 mM MgCl₂
-
Stop Solution: 100 mM EDTA
-
Test compound (e.g., GSK317354A) dissolved in DMSO
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, ROS membranes (final concentration ~0.5 µM rhodopsin), and recombinant GRK2 (final concentration ~10 nM).
-
Add the test compound at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Pre-incubate the reaction mixture with the test compound for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~0.5 mM, specific activity ~200 cpm/pmol).
-
Incubate for 20 minutes at 30°C. The reaction should be within the linear range of phosphorylation.
-
Terminate the reaction by adding an equal volume of stop solution.
-
Transfer the reaction mixture to a filter plate and wash three times with 10% trichloroacetic acid (TCA) to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Assay: GRK2-Mediated GPCR Desensitization
This protocol assesses the ability of a GRK2 inhibitor to block the desensitization of a specific GPCR, such as the β2-adrenergic receptor (β2AR), in a cellular context.
Materials:
-
HEK293 cells stably expressing the β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Isoproterenol (B85558) (βAR agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Lysis buffer.
Procedure:
-
Seed HEK293-β2AR cells in a 96-well plate and grow to ~90% confluency.
-
Pre-treat the cells with the test compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Stimulate the cells with a high concentration of isoproterenol (e.g., 10 µM) for 15-30 minutes to induce β2AR desensitization.
-
Wash the cells twice with serum-free medium to remove the agonist.
-
Re-stimulate the cells with a sub-maximal concentration of isoproterenol (e.g., EC50 concentration) for 10 minutes in the continued presence of the test compound or vehicle.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
A potent GRK2 inhibitor will prevent desensitization, resulting in a higher cAMP response upon re-stimulation compared to the vehicle-treated cells.
-
Calculate the percent restoration of the cAMP response for each compound concentration and determine the EC50 value.
Visualizations
Caption: GRK2 signaling pathway and point of inhibition.
Caption: Biochemical GRK2 inhibition assay workflow.
References
- 1. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
Application Notes and Protocols for GSK180736A in ROCK Signaling Pathway Analysis
Note to the user: Initial searches for "GSK317354A" did not yield specific data related to ROCK signaling. However, the compound "GSK180736A" is a well-characterized inhibitor of both Rho-associated coiled-coil containing protein kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2). It is highly probable that the requested compound name was a typographical error. The following application notes and protocols are based on the publicly available data for GSK180736A .
Product Information
GSK180736A is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Initially developed as a ROCK inhibitor, it has been identified as a valuable tool for studying cellular processes regulated by these kinases.[1][3] Its dual activity should be considered when designing and interpreting experiments.
Quantitative Data: Inhibitory Activity of GSK180736A
The following table summarizes the in vitro inhibitory potency of GSK180736A against key kinases. This data is essential for determining appropriate working concentrations for various assays.
| Target Kinase | IC50 Value | Notes |
| ROCK1 | 14 nM[4] - 100 nM[1][2][5][6][7] | Potent inhibitor. |
| GRK2 | 0.77 µM (770 nM)[1][2][5][6] | Selective inhibitor over other GRKs.[2][4] |
| GRK1 | >100 µM[4] | Highly selective for GRK2 over GRK1. |
| GRK5 | >100 µM[4] | Highly selective for GRK2 over GRK5. |
| PKA | 30 µM[1][2] | Weak inhibitor. |
| RSK1 | 3,100 nM[4] | Moderate off-target activity. |
| p70S6K | 2,850 nM[4] | Moderate off-target activity. |
Application Notes
GSK180736A is a valuable tool for dissecting the roles of ROCK and GRK2 in cellular signaling. Given its high potency against ROCK1, it is particularly useful for studying ROCK-mediated processes such as cytoskeleton organization, cell adhesion, and cell migration.
Recommended Working Concentrations:
-
In Vitro Kinase Assays: For direct inhibition of ROCK1, a concentration range of 10 nM to 1 µM is recommended. For GRK2 inhibition, concentrations should be in the range of 0.5 µM to 10 µM.
-
Cell-Based Assays: For intact cell-based assays, a starting concentration range of 100 nM to 5 µM is recommended for ROCK inhibition. The optimal concentration should be determined empirically for each cell type and experimental condition through a dose-response study. It is important to note that at higher concentrations (above 1 µM), significant inhibition of GRK2 may also occur.
Solubility: GSK180736A is soluble in DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The ROCK signaling pathway, from upstream activation to downstream cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. Identification and structure-function analysis of subfamily selective G protein-coupled receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK180736A - Applications - CAT N°: 26182 [bertin-bioreagent.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. targetmol.cn [targetmol.cn]
Application Notes and Protocols: GSK317354A in Cardiac Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload but often progresses to heart failure. G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical mediator in the pathogenesis of cardiac hypertrophy and a promising therapeutic target. Increased expression and activity of GRK2 in the heart are hallmarks of cardiac stress and failure. GSK317354A has been identified as an inhibitor of GRK2, presenting a valuable tool for investigating the role of GRK2 in cardiac hypertrophy and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the proposed use of this compound in studying cardiac hypertrophy, including detailed experimental protocols, expected quantitative outcomes, and visualization of the relevant signaling pathways.
Mechanism of Action: The Role of GRK2 in Cardiac Hypertrophy
GRK2 is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), such as β-adrenergic receptors. In the context of cardiac hypertrophy, GRK2 is upregulated and contributes to the maladaptive signaling that drives pathological remodeling.[1][2][3] Enhanced GRK2 expression triggers cardiac hypertrophy through a signaling cascade involving the interaction with phosphoinositide 3-kinase γ (PI3Kγ), leading to the activation of Akt (protein kinase B).[1][2] Activated Akt then phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK3β), which relieves its inhibition on the pro-hypertrophic transcription factor, nuclear factor of activated T-cells (NFAT).[1][2] This results in the nuclear translocation of NFAT and the activation of a hypertrophic gene program.[1][2] Inhibition of GRK2 has been shown to attenuate this signaling cascade, thereby reducing the hypertrophic response.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data expected from in vitro and in vivo studies investigating the effects of a GRK2 inhibitor, such as this compound, on cardiac hypertrophy. These values are based on published studies with other GRK2 inhibitors and genetic knockout models and should be considered as a general guide.
Table 1: Expected Effects of this compound on In Vitro Cardiomyocyte Hypertrophy
| Parameter | Hypertrophic Stimulus (e.g., Angiotensin II) | Stimulus + this compound (Expected Outcome) |
| Cardiomyocyte Surface Area | Increased by ~50-70% | Reduction of increase by ~40-60% |
| Fetal Gene Expression (ANP, BNP) | >10-fold increase | Attenuation of increase by ~50-80% |
| Protein Synthesis Rate | Increased by ~40-60% | Reduction of increase by ~30-50% |
| NFAT Nuclear Translocation | Significant increase | Significant reduction |
| Akt Phosphorylation (Ser473) | Increased | Reduced |
| GSK3β Phosphorylation (Ser9) | Increased | Reduced |
Table 2: Expected Effects of this compound on In Vivo Pressure Overload-Induced Cardiac Hypertrophy
| Parameter | Pressure Overload (e.g., TAC) | Pressure Overload + this compound (Expected Outcome) |
| Heart Weight to Body Weight Ratio | Increased by ~30-50% | Reduction of increase by ~25-40% |
| Left Ventricular Mass | Increased by ~25-45% | Reduction of increase by ~20-35% |
| Cardiomyocyte Cross-Sectional Area | Increased by ~40-60% | Reduction of increase by ~30-50% |
| Cardiac Fibrosis | Significant increase | Significant reduction |
| Ejection Fraction | Decreased | Improved/Preserved |
| Fetal Gene Expression (ANP, BNP) | Significant increase | Significant reduction |
Experimental Protocols
Note: this compound is also reported to be a ROCK inhibitor.[4] Researchers should consider potential off-target effects related to ROCK inhibition in their experimental design and interpretation of results. The optimal concentration and formulation of this compound for in vitro and in vivo studies should be empirically determined.
In Vitro Hypertrophy Assay in Neonatal Rat Ventricular Myocytes (NRVMs)
Objective: To assess the efficacy of this compound in preventing cardiomyocyte hypertrophy induced by GPCR agonists.
Materials:
-
Neonatal rat pups (1-2 days old)
-
Collagenase type II
-
Pancreatin
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Hypertrophic agonist (e.g., Angiotensin II, Phenylephrine)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents: Phalloidin-FITC (for cell size), DAPI (for nuclei)
-
Reagents for RNA isolation, cDNA synthesis, and qPCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
NRVM Isolation and Culture: Isolate ventricular myocytes from neonatal rat hearts by enzymatic digestion with collagenase and pancreatin. Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by removing contaminating fibroblasts. Seed the cardiomyocytes on gelatin-coated culture plates.
-
Induction of Hypertrophy: After 24-48 hours, replace the medium with serum-free medium for 12-24 hours. Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours. Induce hypertrophy by adding a GPCR agonist (e.g., 1 µM Angiotensin II or 50 µM Phenylephrine) for 24-48 hours.
-
Analysis of Cardiomyocyte Size: Fix the cells with 4% paraformaldehyde, permeabilize, and stain with Phalloidin-FITC and DAPI. Capture images using fluorescence microscopy and quantify the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
-
Gene Expression Analysis: Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Quantify the expression of hypertrophic marker genes such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) using quantitative PCR (qPCR). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis: Extract total protein and perform Western blotting to analyze the phosphorylation status of key signaling proteins, including Akt (at Ser473) and GSK3β (at Ser9).
In Vivo Pressure Overload-Induced Hypertrophy Model
Objective: To evaluate the therapeutic potential of this compound in a mouse model of pathological cardiac hypertrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for transverse aortic constriction (TAC)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or osmotic pump delivery)
-
Echocardiography equipment
-
Reagents for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160), Masson's trichrome)
Procedure:
-
Transverse Aortic Constriction (TAC) Surgery: Anesthetize the mice and perform TAC surgery to induce pressure overload on the left ventricle. A sham operation (without aortic constriction) should be performed on a control group of mice.
-
This compound Administration: Begin administration of this compound or vehicle control to the mice. The dosing regimen (e.g., daily oral gavage, continuous infusion via osmotic pumps) and dose should be determined in preliminary studies. Treatment can be initiated either before the onset of hypertrophy (preventive model) or after hypertrophy is established (reversal model).
-
Echocardiographic Analysis: Perform serial echocardiography at baseline and at specified time points (e.g., 1, 2, and 4 weeks post-TAC) to assess cardiac function and dimensions, including left ventricular mass, wall thickness, and ejection fraction.
-
Hemodynamic and Morphological Analysis: At the end of the study period (e.g., 4 weeks), perform hemodynamic measurements (e.g., left ventricular pressure) using a pressure catheter. Euthanize the animals and collect the hearts. Measure the heart weight to body weight ratio.
-
Histological Analysis: Fix the hearts in formalin and embed in paraffin. Prepare sections and perform hematoxylin and eosin (H&E) staining to measure cardiomyocyte cross-sectional area. Use Masson's trichrome staining to assess the extent of cardiac fibrosis.
-
Molecular Analysis: A portion of the ventricular tissue can be snap-frozen for RNA and protein analysis as described in the in vitro protocol.
Visualizations
Signaling Pathway Diagram
Caption: GRK2 signaling pathway in cardiac hypertrophy.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound.
References
Application Notes and Protocols for Studying Neurodegeneration with GSK317354A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing healthcare challenge. A key pathological feature of many of these diseases is chronic neuroinflammation, which contributes to neuronal damage and disease progression. One of the key pathways implicated in neuroinflammation is the T helper 17 (Th17) cell axis, which is driven by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt promotes the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), which plays a critical role in orchestrating inflammatory responses in the central nervous system (CNS).
GSK317354A has been identified as an inverse agonist of RORγt, positioning it as a valuable tool for investigating the role of the RORγt/Th17/IL-17A axis in neurodegeneration. By inhibiting RORγt activity, this compound can suppress the differentiation of Th17 cells and the subsequent production of IL-17A, thereby offering a potential therapeutic strategy to mitigate neuroinflammation.
It is important to note that some commercial suppliers have also categorized this compound as a G protein-coupled receptor kinase 2 (GRK2) inhibitor. While this presents some ambiguity, the predominant literature points towards its function as a RORγt inverse agonist in the context of inflammation. Researchers should exercise due diligence in confirming the activity and selectivity of their specific compound lot.
Mechanism of Action: RORγt Inhibition
RORγt is a nuclear receptor that acts as the master regulator of Th17 cell differentiation. In response to cytokines such as IL-6 and TGF-β, naïve T cells upregulate RORγt, which then drives the expression of genes encoding for IL-17A, IL-17F, IL-21, and IL-22. These cytokines contribute to the inflammatory cascade by recruiting neutrophils and other immune cells, activating microglia and astrocytes, and disrupting the blood-brain barrier.
As an inverse agonist, this compound binds to the ligand-binding domain of RORγt. This binding event alters the conformation of the receptor, leading to the recruitment of co-repressors instead of co-activators. This, in turn, actively represses the transcription of RORγt target genes, most importantly IL17A. The net effect is a reduction in Th17 cell effector functions and a dampening of the inflammatory response.
Data Presentation
Currently, specific quantitative data for this compound, such as IC50/EC50 values, effective in vitro concentrations, and in vivo dosages for neurodegeneration models, are not widely available in the public domain. The following tables provide a template for researchers to populate with their own experimental data or with data from emerging literature.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Primary Cells | Parameter | Value (e.g., µM) | Reference |
| RORγt Reporter Assay | Jurkat, HEK293T | IC50 | Data not available | |
| Th17 Differentiation Assay | Human/Mouse Naïve CD4+ T cells | IC50 (IL-17A inhibition) | Data not available | |
| Microglia Activation Assay | Primary Microglia, BV-2 | EC50 (Cytokine inhibition) | Data not available | |
| Neuronal Viability Assay | Primary Neurons, SH-SY5Y | EC50 (Neuroprotection) | Data not available |
Table 2: In Vivo Efficacy of this compound in a Neurodegeneration Model (Example: EAE)
| Animal Model | Dosing Regimen (mg/kg, route, frequency) | Key Outcome Measures | Results | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Data not available | Clinical Score | Data not available | |
| CNS Infiltration | Data not available | |||
| Cytokine Levels (IL-17A) | Data not available |
Mandatory Visualizations
Caption: RORγt Signaling Pathway in Neuroinflammation.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is crucial to optimize concentrations and incubation times for each specific experimental setup.
Protocol 1: In Vitro Th17 Differentiation and IL-17A Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells and their production of IL-17A.
Materials:
-
Human or mouse naïve CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)
-
Recombinant human/mouse IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 antibodies
-
This compound (dissolved in DMSO)
-
IL-17A ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes according to the manufacturer's protocol.
-
Cell Plating: Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).
-
Th17 Differentiation Cocktail: Add the Th17 polarizing cytokines and antibodies to the culture medium:
-
Human: IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Mouse: IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.01 to 10 µM) to the appropriate wells. Include a DMSO vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for IL-17A measurement.
-
IL-17A ELISA: Quantify the concentration of IL-17A in the culture supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-17A concentration against the concentration of this compound to determine the IC50 value.
Protocol 2: Microglia Activation and Cytokine Release Assay
Objective: To evaluate the effect of this compound on the activation of microglia and their release of pro-inflammatory cytokines.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Cytokine multiplex assay kit (e.g., for TNF-α, IL-1β, IL-6)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate primary microglia or BV-2 cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Microglia Activation: Stimulate the microglia with LPS (100 ng/mL to 1 µg/mL) for 6-24 hours.
-
Supernatant Collection: Collect the culture supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a multiplex assay according to the manufacturer's protocol.
-
Data Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only control to determine the inhibitory effect of the compound.
Protocol 3: In Vivo Administration in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the therapeutic efficacy of this compound in a mouse model of multiple sclerosis, a neurodegenerative disease with a significant neuroinflammatory component.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
Procedure:
-
EAE Induction: Induce EAE in mice by subcutaneous immunization with MOG35-55 peptide emulsified in CFA. Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
This compound Formulation: Prepare a suspension of this compound in the appropriate vehicle. The exact formulation will depend on the compound's solubility and intended route of administration.
-
Dosing Regimen: Begin administration of this compound or vehicle at the onset of clinical signs (prophylactic) or after disease establishment (therapeutic). Dosing will need to be optimized, but a starting point could be in the range of 10-100 mg/kg, administered orally or intraperitoneally once or twice daily.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Tissue Collection and Analysis: At the end of the study, perfuse the mice and collect brain and spinal cord tissue for histological analysis (e.g., H&E staining for immune cell infiltration, Luxol fast blue for demyelination) and flow cytometry to quantify immune cell populations in the CNS.
-
Data Analysis: Compare the clinical scores, histological findings, and immune cell infiltration between the this compound-treated and vehicle-treated groups to evaluate therapeutic efficacy.
Conclusion
This compound, as a RORγt inverse agonist, represents a promising pharmacological tool to dissect the contribution of the Th17/IL-17A axis to the pathogenesis of neurodegenerative diseases. The provided protocols offer a framework for researchers to investigate its potential in various in vitro and in vivo models of neuroinflammation and neurodegeneration. As more data on the specific activity and properties of this compound become available, these protocols can be further refined to enable more precise and impactful research in the quest for novel therapeutics for these devastating disorders.
Application Notes and Protocols for GSK317354A in In Vitro Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK317354A is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] GRK2 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), a mechanism that is implicated in the pathophysiology of several diseases, including heart failure and neurodegenerative disorders.[1] These application notes provide an overview of the potential uses of this compound in in vitro disease models and offer detailed protocols for its application.
Mechanism of Action
This compound functions by inhibiting the kinase activity of GRK2. This, in turn, prevents the phosphorylation of agonist-bound GPCRs, leading to a reduction in receptor desensitization and internalization. The inhibition of GRK2 can restore the signaling of key GPCRs, such as β-adrenergic receptors in cardiomyocytes, which are often downregulated in chronic heart failure. The primary signaling pathway affected is the GPCR signaling cascade, where GRK2's inhibitory action on the receptor is blocked.
Caption: GRK2 Inhibition Pathway by this compound.
In Vitro Disease Models
Based on the known role of GRK2, this compound is a valuable tool for studying in vitro models of heart failure and Parkinson's disease.
Heart Failure Models
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells can be used to create an in vitro model of ischemic heart failure.[3][4][5]
-
Isolated Adult Ventricular Myocytes: Primary cells isolated from animal models of heart failure can be used to study contractility and calcium handling.
Parkinson's Disease Models
-
Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These cells can be treated with neurotoxins like rotenone (B1679576) or MPP+ to mimic the mitochondrial dysfunction and oxidative stress seen in Parkinson's disease.[6]
-
iPSC-Derived Dopaminergic Neurons: Patient-derived iPSCs can be differentiated into dopaminergic neurons to create a more physiologically relevant model of Parkinson's disease.[7][8]
Quantitative Data Summary
While specific data for this compound is not publicly available, the following table summarizes expected outcomes based on studies with other GRK2 inhibitors in relevant in vitro models.
| In Vitro Model | Assay | Expected Outcome with this compound Treatment | Reference Compound Example |
| Heart Failure | |||
| hiPSC-CMs (Ischemia model) | Calcium Transient Amplitude | Increase in amplitude | Paroxetine derivative |
| Action Potential Duration | Shortening of prolonged duration | (e.g., CCG258208) | |
| Contractility (e.g., via video analysis) | Improvement in contractile function | ||
| Isolated Adult Ventricular Myocytes | Fractional Shortening | Increased fractional shortening in response to β-adrenergic stimulation | C7 (cyclic peptide) |
| Parkinson's Disease | |||
| Neuroblastoma cells (toxin-induced) | Cell Viability (e.g., MTT assay) | Increased cell viability / protection against neurotoxin-induced cell death | |
| Mitochondrial Membrane Potential | Restoration of mitochondrial membrane potential | ||
| iPSC-derived Dopaminergic Neurons | α-synuclein Aggregation | Reduction in the formation of α-synuclein aggregates | |
| Neurite Outgrowth | Promotion of neurite outgrowth and survival |
Experimental Protocols
The following are detailed protocols for key experiments. Note: Optimal concentrations of this compound and incubation times should be determined empirically through dose-response experiments.
Protocol 1: Assessment of Cardiomyocyte Contractility
Objective: To evaluate the effect of this compound on the contractility of isolated adult ventricular myocytes.
Materials:
-
Isolated adult ventricular myocytes
-
This compound
-
Isoproterenol (B85558) (β-adrenergic agonist)
-
Cell culture medium (e.g., Tyrode's solution)
-
IonOptix or similar contractility measurement system
Procedure:
-
Isolate adult ventricular myocytes from an appropriate animal model.
-
Plate the myocytes in a laminin-coated chamber.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM - 10 µM) for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of isoproterenol (e.g., 100 nM).
-
Record cardiomyocyte contractility (e.g., fractional shortening, velocity of shortening/relengthening) using an appropriate video-based system.
-
Analyze the data to determine the effect of this compound on contractility.
Caption: Workflow for Cardiomyocyte Contractility Assay.
Protocol 2: In Vitro Parkinson's Disease Model - Neuroprotection Assay
Objective: To assess the neuroprotective effects of this compound in a toxin-induced model of Parkinson's disease.
Materials:
-
SH-SY5Y neuroblastoma cells
-
This compound
-
Rotenone or MPP+ (neurotoxin)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT reagent
-
Plate reader
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM - 50 µM) for 2 hours.
-
Induce neurotoxicity by adding Rotenone (e.g., 1 µM) or MPP+ (e.g., 1 mM) to the wells. A control group should not receive the neurotoxin.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for Neuroprotection Assay.
Safety Precautions
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. Trafficking GRK2: Cellular and Metabolic consequences of GRK2 subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptor Kinase 2 (GRK2) and 5 (GRK5) Exhibit Selective Phosphorylation of the Neurotensin Receptor in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - In vitro model of ischemic heart failure using human induced pluripotent stem cell–derived cardiomyocytes [insight.jci.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. In vitro model of ischemic heart failure using human induced pluripotent stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro model of Parkinson's disease: linking mitochondrial impairment to altered alpha-synuclein metabolism and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Stem Cells as In Vitro Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research Using GSK317354A, a GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSK317354A and GRK2 Inhibition
This compound is a small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Upregulation of GRK2 has been implicated in the pathophysiology of several diseases, including heart failure. Inhibition of GRK2 is a promising therapeutic strategy to restore normal GPCR signaling and ameliorate disease progression.
Mechanism of Action: this compound, by inhibiting GRK2, prevents the phosphorylation of activated GPCRs. This, in turn, reduces the recruitment of β-arrestin, leading to decreased receptor desensitization and internalization, and thereby enhancing GPCR signaling.
Potential In Vivo Delivery Methods for this compound
The choice of delivery method for in vivo research depends on the physicochemical properties of the compound (e.g., solubility, stability), the desired pharmacokinetic profile (e.g., rapid or sustained release), and the animal model being used. Based on common practices for similar small molecule inhibitors, the following methods can be considered for this compound.
Oral Gavage (PO)
Oral administration is a common and non-invasive method for drug delivery. However, its success is highly dependent on the drug's oral bioavailability. For poorly water-soluble compounds like many kinase inhibitors, formulation is critical.
Protocol for Oral Gavage Formulation (General Example):
-
Vehicle Selection: A common vehicle for insoluble compounds is a suspension in a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water. Other options include polyethylene (B3416737) glycol 400 (PEG400) or oil-based vehicles like corn oil.
-
Preparation of Vehicle:
-
To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Heat gently if necessary to aid dissolution.
-
Add 0.25 mL of Tween 80 to the CMC solution and mix thoroughly.
-
-
Formulation of this compound:
-
Weigh the required amount of this compound powder.
-
Grind the powder to a fine consistency using a mortar and pestle to improve suspension.
-
Gradually add the vehicle to the powder while triturating to form a homogenous suspension.
-
The final concentration will depend on the desired dosage and the maximum volume that can be administered to the animal model (e.g., typically 5-10 mL/kg for mice).
-
-
Administration:
-
Use a proper-sized gavage needle for the animal model.
-
Ensure the suspension is well-mixed immediately before administration to ensure uniform dosing.
-
Administer the formulation carefully to avoid accidental entry into the trachea.
-
Intraperitoneal (IP) Injection
IP injection is a common route for delivering compounds that may have poor oral bioavailability. It allows for rapid absorption into the systemic circulation.
Protocol for Intraperitoneal Injection Formulation (General Example):
-
Vehicle Selection: For compounds insoluble in aqueous solutions, a common vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like PEG400, followed by dilution in saline or corn oil. A typical vehicle might be 10% DMSO, 40% PEG400, and 50% sterile saline. Note: The concentration of DMSO should be kept low to minimize toxicity.
-
Preparation of Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG400 and mix until the solution is clear.
-
Slowly add the sterile saline while vortexing to prevent precipitation. If precipitation occurs, the formulation may need to be optimized (e.g., by adjusting the ratio of solvents or using a different vehicle).
-
-
Administration:
-
Use an appropriate gauge needle (e.g., 25-27G for mice).
-
Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Intravenous (IV) Injection
IV injection provides 100% bioavailability and rapid distribution. However, it requires a formulation that is a clear, sterile solution to prevent embolism.
Protocol for Intravenous Injection Formulation (General Example):
-
Vehicle Selection: A common vehicle for IV administration of poorly soluble compounds is a co-solvent system, such as a mixture of DMSO, PEG400, and water for injection. The final concentration of organic solvents must be low enough to be well-tolerated intravenously.
-
Preparation of Formulation:
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG400 and mix.
-
Slowly add sterile water for injection or saline to the desired final volume.
-
The solution must be filtered through a 0.22 µm sterile filter before injection.
-
-
Administration:
-
Administer slowly into a suitable vein (e.g., tail vein in mice).
-
Quantitative Data from In Vivo Studies of Other GRK2 Inhibitors
The following table summarizes pharmacokinetic and dosing information from published studies on other small molecule GRK2 inhibitors. This data can serve as a reference for designing initial studies with this compound.
| Compound | Animal Model | Route of Administration | Dose | Vehicle | Key Findings |
| Paroxetine | Mouse (Myocardial Infarction Model) | Intraperitoneal (IP) | 10 mg/kg/day | Saline | Improved cardiac function. |
| Gallein | Mouse | Intraperitoneal (IP) | 10 mg/kg | 10% DMSO in saline | Showed positive inotropic effects. |
| CCG258208 | Mouse (Myocardial Infarction Model) | Not specified | Dose-dependent | Not specified | Preserved contractility and reduced pathological remodeling. |
| CCG258208 | Swine (Myocardial Infarction Model) | Not specified | Not specified | Not specified | Improved response to β-adrenergic agonist. |
Visualizations
Signaling Pathway of GRK2 Inhibition
Caption: GRK2 inhibition by this compound prevents GPCR desensitization.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo efficacy study.
Decision Tree for Delivery Method Selection
Caption: A decision tree to guide the selection of an appropriate delivery method.
Application Notes and Protocols for Co-Administration of GSK317354A, a GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK317354A is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). Elevated GRK2 levels and activity are implicated in the pathophysiology of numerous diseases, including heart failure, metabolic disorders, and certain cancers. By phosphorylating activated G protein-coupled receptors (GPCRs), GRK2 promotes their desensitization and internalization, thereby dampening downstream signaling. In pathological states, this can lead to maladaptive responses. Inhibition of GRK2 with this compound is a promising therapeutic strategy to restore normal GPCR signaling and ameliorate disease progression.
These application notes provide a comprehensive overview of the rationale and methodologies for co-administering this compound with other compounds, particularly in the context of heart failure. The provided protocols are intended as a guide for preclinical research and can be adapted for specific experimental needs.
Rationale for Co-administration
The primary rationale for co-administering this compound with other therapeutic agents is to achieve synergistic or additive effects, enhance therapeutic efficacy, and potentially reduce the required doses of individual drugs, thereby minimizing side effects. In heart failure, for instance, GRK2 is upregulated and contributes to the desensitization of β-adrenergic receptors (β-ARs), which are crucial for cardiac function.[1][2][3] While β-blockers are a cornerstone of heart failure therapy, their effectiveness can be limited by this desensitization. Co-administration of a GRK2 inhibitor like this compound can resensitize β-ARs to catecholamines and enhance the therapeutic effects of β-blockers.[4]
GRK2 Signaling Pathway in Heart Failure
The following diagram illustrates the central role of GRK2 in β-adrenergic receptor signaling and the points of intervention for this compound and β-blockers.
References
- 1. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 2. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK2 and β-arrestins in cardiovascular disease: Something old, something new - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental GRK2 Inhibitor GSK317354A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, detailed experimental data and protocols specifically for GSK317354A are not extensively published in the public domain. Therefore, these application notes provide a comprehensive framework and generalized protocols for the characterization of a novel G protein-coupled receptor kinase 2 (GRK2) inhibitor, using this compound as a representative compound. The quantitative data presented are illustrative examples to guide researchers in their experimental design and data presentation.
Introduction
This compound is identified as an inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. It phosphorylates agonist-bound GPCRs, leading to the recruitment of β-arrestin, which in turn promotes receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. Elevated GRK2 activity has been implicated in the pathophysiology of several diseases, including heart failure, making it a promising therapeutic target.
These application notes provide detailed protocols for the in vitro and cellular characterization of GRK2 inhibitors like this compound, along with guidelines for experimental setup and appropriate controls.
GRK2 Signaling Pathway
GRK2 is a central node in GPCR signaling. Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. GRK2 is then recruited to the plasma membrane where it phosphorylates the activated receptor, initiating the process of desensitization.
Caption: Canonical GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing a Novel GRK2 Inhibitor
A systematic approach is essential for the comprehensive evaluation of a new GRK2 inhibitor. The following workflow outlines the key stages, from initial biochemical validation to cellular and functional assays.
Caption: A typical experimental workflow for the characterization of a novel GRK2 inhibitor.
Data Presentation
Table 1: Example In Vitro Kinase Inhibition Profile
This table summarizes the inhibitory potency (IC50) of this compound against GRK2 and its selectivity against other related kinases.
| Kinase Target | This compound IC50 (nM) [Example] | Positive Control Inhibitor IC50 (nM) [Example] |
| GRK2 | 50 | 30 (e.g., Paroxetine) |
| GRK5 | > 10,000 | > 5,000 (e.g., Paroxetine) |
| PKA | > 10,000 | 15 (e.g., H-89) |
| ROCK1 | > 10,000 | 10 (e.g., Y-27632) |
Table 2: Example Cellular Assay Results
This table presents the functional potency (EC50) of this compound in cellular assays measuring the reversal of GPCR desensitization.
| Assay Type | Cell Line | Agonist (Concentration) | This compound EC50 (nM) [Example] |
| cAMP Response (β2-Adrenergic Receptor) | HEK293 | Isoproterenol (B85558) (1 µM) | 150 |
| Receptor Internalization (µ-Opioid Receptor) | HEK293 | DAMGO (10 µM) | 200 |
Experimental Protocols
Protocol 1: In Vitro GRK2 Kinase Assay (Fluorescence-Based)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified GRK2.
Materials:
-
Recombinant human GRK2 (e.g., from commercial vendor)
-
GRK2 substrate peptide (e.g., fluorescently labeled)
-
ATP
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Paroxetine)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and the positive control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 0.1 nM.
-
In a 384-well plate, add 5 µL of kinase assay buffer containing the GRK2 substrate peptide.
-
Add 50 nL of the serially diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of kinase assay buffer containing recombinant GRK2 to initiate the pre-incubation. Mix gently and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of kinase assay buffer containing ATP. The final ATP concentration should be at or near its Km for GRK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Read the fluorescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Controls:
-
Vehicle Control: DMSO alone, to determine 0% inhibition.
-
No Enzyme Control: Reaction mix without GRK2, to determine background signal.
-
Positive Control: A known GRK2 inhibitor (e.g., Paroxetine) to validate assay performance.
Protocol 2: Cellular β-Adrenergic Receptor (β2AR) Desensitization Assay (cAMP Measurement)
Objective: To assess the ability of this compound to reverse GRK2-mediated desensitization of the β2AR in a cellular context.
Materials:
-
HEK293 cells stably expressing the human β2AR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO).
-
Isoproterenol (β-agonist).
-
Forskolin (B1673556) (positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Seed HEK293-β2AR cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of isoproterenol (e.g., 1 µM) for 15-30 minutes at 37°C to induce β2AR activation and subsequent desensitization.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Normalize the cAMP levels to the vehicle-treated, isoproterenol-stimulated control. Plot the fold-increase in cAMP against the logarithm of this compound concentration and fit the data to determine the EC50 value.
Experimental Controls:
-
Vehicle Control: Cells treated with DMSO before isoproterenol stimulation.
-
Basal Control: Cells treated with vehicle only (no isoproterenol) to determine baseline cAMP levels.
-
Positive Control (Maximal Signal): Cells treated with forskolin to directly activate adenylyl cyclase and determine the maximum possible cAMP response.
-
Agonist Dose-Response: A full dose-response curve for isoproterenol should be performed to ensure the chosen concentration for the inhibition assay is appropriate (typically EC80).
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on cell migration, a process in which GRK2 can be involved.
Materials:
-
A suitable cell line (e.g., HeLa or a specific endothelial cell line where GRK2's role in migration is established).
-
Cell culture medium.
-
This compound.
-
A sterile pipette tip or a specialized scratch assay tool.
-
Microscope with live-cell imaging capabilities.
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells gently with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle (DMSO).
-
Place the plate in a live-cell imaging system and acquire images of the scratch at time 0 and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis: Measure the area of the scratch at each time point for each condition. Calculate the rate of wound closure. Compare the migration rates in the presence of this compound to the vehicle control.
Experimental Controls:
-
Vehicle Control: Cells treated with DMSO to measure the basal migration rate.
-
Positive Control (if available): A known inhibitor of cell migration for the specific cell line.
-
Cytotoxicity Control: A parallel cytotoxicity assay (e.g., MTT or LDH assay) should be performed to ensure that any observed effects on migration are not due to cell death.
These protocols provide a foundational approach for the preclinical characterization of this compound. Researchers should adapt and optimize these methods based on their specific experimental systems and objectives.
Troubleshooting & Optimization
GSK317354A solubility issues and solutions
Welcome to the Technical Support Center for GSK317354A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
The following section addresses common questions and issues that may arise during the use of this compound, a GRK2 inhibitor.
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).
Q2: I am having trouble dissolving this compound. What can I do?
A2: Issues with dissolving this compound can often be resolved by following these steps:
-
Ensure Solvent Quality: Use high-quality, anhydrous DMSO.
-
Warming: Gently warm the solution to 37°C to aid dissolution.
-
Vortexing/Sonication: Vortex the solution thoroughly. If precipitation persists, brief sonication in a water bath may be helpful.
Q3: What is a typical concentration for a this compound stock solution in DMSO?
A3: While specific quantitative data is limited, a starting concentration of 10 mM in DMSO is a common practice for many kinase inhibitors. It is recommended to start with a small amount to test solubility at your desired concentration.
Q4: My compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the compound can help maintain solubility.
-
Immediate Use: Use the diluted solution immediately after preparation.
Q5: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are potential causes?
A5: Several factors could contribute to a lack of inhibitory effect:
-
Incomplete Dissolution: If the compound is not fully dissolved, the actual concentration in your assay will be lower than calculated. Visually inspect your stock and working solutions for any precipitate.
-
Compound Degradation: Ensure the stock solution is stored properly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Permeability: While most small molecule inhibitors are designed to be cell-permeable, this can vary between cell lines.
-
Assay Conditions: The concentration of ATP in your assay can compete with ATP-competitive inhibitors. Consider optimizing the ATP concentration if possible.
Q6: Are there known off-target effects for GRK2 inhibitors?
A6: While this compound is designed as a GRK2 inhibitor, like many kinase inhibitors, the possibility of off-target effects exists. It is advisable to consult the literature for any reported off-target activities and to include appropriate controls in your experiments, such as using a structurally different GRK2 inhibitor or examining effects in a GRK2-knockout/knockdown cell line.
Solubility and Formulation Data
The following tables summarize the physicochemical properties and recommended solvent for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₁₈F₄N₆O |
| Molecular Weight | 494.44 g/mol |
| Appearance | Solid |
Table 2: Recommended Solvents for this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Sparingly Soluble | Not generally recommended for primary stock solutions. |
| Water | Insoluble | Not a suitable solvent. |
| Aqueous Buffers (PBS, etc.) | Insoluble | Dilute from DMSO stock with caution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is 4.94 mg (Mass = 0.01 mol/L * 0.001 L * 494.44 g/mol ).
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed. For example, to make 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.
-
Perform Serial Dilutions (if necessary): For very low final concentrations, it is best to perform an intermediate dilution step in cell culture medium to ensure accurate pipetting and to minimize precipitation.
-
Add to Medium: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.
-
Use Immediately: Add the final working solution to your cells immediately after preparation.
-
Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified GRK2 signaling pathway and the inhibitory action of this compound.
Optimizing GSK317354A concentration for experiments
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of GSK317354A, a known inhibitor of G protein-coupled receptor kinase 2 (GRK2) and Rho-associated coiled-coil containing protein kinase (ROCK).[1] Due to the limited publicly available data on the experimental use of this compound, this guide also provides general principles and troubleshooting strategies for working with small molecule inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is characterized as an inhibitor of GRK2 and ROCK.[1] GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its inhibition can modulate various cellular processes.[2]
Q2: What are the typical experimental concentrations for this compound?
A2: There is currently no publicly available data detailing specific IC50 values or established effective concentration ranges for this compound in various cell lines. For novel or less-characterized inhibitors, a common starting point is to perform a dose-response experiment. A broad range of concentrations, for example from 1 nM to 100 µM, is often tested to determine the optimal concentration for a specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
Q4: Are there any known off-target effects of this compound?
A4: this compound is identified as both a GRK2 and ROCK inhibitor, indicating that it has at least two known targets.[1] Comprehensive off-target profiling data for this compound is not currently available in the public domain. When using any small molecule inhibitor, it is important to consider the possibility of off-target effects and include appropriate controls in your experiments to validate the specificity of the observed phenotypes.
Troubleshooting Guide
This section provides solutions to common issues encountered when working with small molecule inhibitors like this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of the compound | - Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell type or assay. - Compound Instability: The compound may be unstable in the cell culture medium at 37°C. - Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. - Incorrect Target: The targeted pathway may not be active or relevant in the chosen cell line. | - Perform a dose-response experiment across a wide range of concentrations (e.g., 1 nM to 100 µM). - Assess the stability of the compound in your culture medium over the time course of your experiment. - If permeability is a concern, consider using permeabilization agents (with appropriate controls) or consult literature for structurally similar compounds with known permeability. - Confirm the expression and activity of GRK2 and ROCK in your cell line. |
| High Cell Death or Toxicity | - High Concentration: The concentration of the inhibitor may be too high, leading to off-target toxicity. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Compound-specific Cytotoxicity: The compound itself may have inherent cytotoxic effects unrelated to its intended targets. | - Lower the concentration of the inhibitor. - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of the compound. |
| Inconsistent or Variable Results | - Inconsistent Compound Preparation: Variability in preparing stock solutions or dilutions. - Cell Culture Variability: Differences in cell passage number, confluency, or health. - Assay Variability: Inconsistent incubation times or reagent additions. | - Prepare fresh dilutions from a validated stock solution for each experiment. - Standardize cell culture conditions, including seeding density and passage number. - Ensure consistent and precise execution of the experimental protocol. |
Experimental Protocols
As specific protocols for this compound are not available, a general protocol for a cell-based kinase inhibition assay is provided below. This should be adapted and optimized for your specific experimental needs.
General Protocol: Western Blotting to Assess Inhibition of a Signaling Pathway
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
Incubate for a predetermined amount of time (e.g., 1-24 hours), depending on the signaling pathway being investigated.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of GRK2 or ROCK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Simplified GRK2 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for optimizing experiments with this compound.
Caption: A general experimental workflow for a cell-based assay with this compound.
References
GSK317354A off-target effects and mitigation
Welcome to the technical support center for GSK317354A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound, a G protein-coupled receptor kinase 2 (GRK2) inhibitor.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.[1] By inhibiting GRK2, this compound can prolong GPCR signaling.[1]
Q2: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For kinase inhibitors, this is a significant concern due to the high degree of structural similarity within the human kinome. Off-target binding can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in clinical settings. Therefore, understanding the selectivity profile of an inhibitor is critical.
Q3: Is there a known kinase selectivity profile for this compound?
Publicly available, detailed kinase selectivity profiling data for this compound is limited. As with any kinase inhibitor, it is crucial for researchers to empirically determine its selectivity profile in their experimental systems.
Q4: What are some known off-target effects of other GRK2 inhibitors that could be relevant for this compound?
Q5: What experimental approaches can I use to identify potential off-target effects of this compound?
Several robust methods are available to determine the selectivity profile and identify off-target interactions of small molecule inhibitors:
-
Kinase Panel Screening: This involves testing the inhibitor against a large panel of purified kinases to determine its activity (e.g., IC50 values) against a broad range of related and unrelated kinases.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay assesses target engagement in intact cells or tissues by measuring the thermal stabilization of a protein upon ligand binding.[6][7][8] A shift in the melting curve of a protein in the presence of the inhibitor indicates direct binding.
-
Kinobeads (Affinity Chromatography-Mass Spectrometry): This chemical proteomics approach uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[9][10][11] By pre-incubating the lysate with a free inhibitor (like this compound), one can identify which kinases are "competed off" the beads, thus revealing the inhibitor's targets.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected phenotype observed in cell-based assays. | The observed effect may be due to an off-target activity of this compound. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Use a structurally distinct GRK2 inhibitor to see if the phenotype is recapitulated. 3. Validate the on-target effect using a genetic approach (e.g., siRNA or CRISPR-mediated knockdown/knockout of GRK2).[12][13][14][15][16] 4. Conduct a kinase panel screen to identify potential off-targets. |
| Cellular toxicity at concentrations required for GRK2 inhibition. | The toxicity may be a result of inhibiting an essential off-target protein. | 1. Perform a comprehensive kinase selectivity profile to identify highly inhibited off-target kinases. 2. Investigate the known functions of the identified off-targets to understand potential toxicity mechanisms. 3. Attempt to rescue the toxic phenotype by overexpressing the off-target protein. |
| Discrepancy between biochemical and cellular assay results. | Differences in inhibitor potency can arise due to factors like cell permeability, efflux pumps, or intracellular ATP concentrations. | 1. Confirm target engagement in a cellular context using CETSA. 2. Evaluate the impact of efflux pump inhibitors on the cellular potency of this compound. |
| No significant thermal shift observed in CETSA despite evidence of target inhibition. | The inhibitor may not induce a significant thermal stabilization of the target protein, or the experimental conditions may not be optimal. | 1. Optimize the heating gradient and duration in the CETSA protocol. 2. Ensure the antibody used for detection is specific and of high quality. 3. Consider using an orthogonal target engagement assay, such as a cellular NanoBRET assay.[17] |
Data Presentation: Example Kinase Selectivity Data
The following table illustrates how kinase selectivity data for a hypothetical GRK2 inhibitor could be presented. This is for exemplary purposes, as specific data for this compound is not publicly available.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GRK2 | Notes |
| GRK2 (On-Target) | 10 | 1 | Primary Target |
| GRK5 | 150 | 15 | Closely related kinase |
| PKA | >10,000 | >1000 | |
| ROCK1 | 500 | 50 | Potential off-target |
| p38α | >10,000 | >1000 | |
| SRC | 2,500 | 250 |
This table is a hypothetical representation of selectivity data.
Experimental Protocols
Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.[18]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, or luminescence-based).[18][19]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to GRK2 in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing GRK2 to approximately 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) and incubate at 37°C for 1-2 hours.[6]
-
Heating: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for a set time (e.g., 3 minutes), followed by a cooling step.[6]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble GRK2 using a specific antibody via Western blot, ELISA, or other quantitative immunoassay.
-
Data Analysis: Plot the amount of soluble GRK2 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[6]
Kinobeads Competition Binding Assay
Objective: To identify the cellular targets of this compound in an unbiased manner.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest under conditions that preserve kinase activity.
-
Inhibitor Incubation: Incubate aliquots of the cell lysate with increasing concentrations of this compound or a vehicle control.
-
Kinobeads Enrichment: Add kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of this compound.[10]
Visualizations
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinase panel screening to determine inhibitor selectivity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to assess target engagement.
References
- 1. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 3. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 14. CRISPR nuclease off-target activity and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR nuclease off-target activity and mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [protocols.io]
Technical Support Center: Troubleshooting In Vivo Efficacy of GSK RIPK1 Inhibitors
Disclaimer: The compound "GSK317354A" as specified in the query is cataloged as a GRK2 inhibitor.[1][2] Publicly available information on its specific in vivo applications and troubleshooting is limited. This guide will focus on a well-researched class of GSK compounds, the RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitors , for which there is a substantial body of literature regarding in vivo efficacy studies. We will use representative data from compounds like GSK'963 and GSK2982772 to address common troubleshooting scenarios that researchers may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK's RIPK1 inhibitors?
A1: GSK's RIPK1 inhibitors are highly selective, small-molecule compounds that target the kinase activity of RIPK1.[3][4][5] RIPK1 is a critical signaling node that regulates cellular pathways involved in inflammation and programmed cell death, specifically necroptosis.[6][7] By inhibiting the kinase function of RIPK1, these compounds can block the downstream signaling that leads to inflammatory cytokine production and necroptotic cell death, which are implicated in various inflammatory and neurodegenerative diseases.[8][9]
Q2: I am not observing the expected therapeutic effect in my animal model. What are the most common initial troubleshooting steps?
A2: Lack of in vivo efficacy can stem from several factors. The primary areas to investigate are:
-
Compound Formulation and Administration: Ensure the inhibitor is properly solubilized and administered to achieve adequate bioavailability.[10]
-
Dosing Regimen: The dose and frequency may be insufficient to maintain therapeutic concentrations at the target tissue.[5]
-
Target Engagement: Confirm that the inhibitor is reaching the target tissue and inhibiting RIPK1 activity.
-
Animal Model Suitability: The chosen animal model may not have a disease pathology that is significantly driven by RIPK1 kinase activity.
Q3: How can I confirm that the RIPK1 inhibitor is active and on-target in my in vivo study?
A3: To confirm on-target activity, you should assess pharmacodynamic (PD) biomarkers. This can be done by collecting tissue samples (e.g., blood, tumor, or inflamed tissue) at various time points after dosing and measuring the phosphorylation status of RIPK1 or its downstream targets.[11] Comparing these levels between vehicle-treated and inhibitor-treated groups can confirm target engagement. Some studies have used an ex vivo challenge to assess RIPK1 activity.[12] Additionally, using an inactive enantiomer of the compound, if available (like GSK'962 for GSK'963), can help differentiate on-target from off-target effects.[5]
Q4: Could the formulation of the RIPK1 inhibitor be the reason for the lack of efficacy?
A4: Yes, improper formulation is a frequent cause of poor in vivo efficacy for many small-molecule inhibitors, especially those with low aqueous solubility.[13] It is crucial to use a vehicle that ensures the compound remains in solution and can be effectively absorbed. For GSK's RIPK1 inhibitors, various formulations have been used in preclinical studies, including solutions in DMSO/Corn Oil or DMSO/SBE-β-CD in saline.[10] Always prepare fresh formulations for each experiment.
Troubleshooting Guides
Issue 1: Suboptimal Pharmacokinetics (PK)
If the compound is not achieving sufficient exposure in the plasma or the target tissue, its efficacy will be compromised.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Optimize the formulation. Consider using solubility enhancers like cyclodextrins. - Change the route of administration (e.g., from oral gavage to intraperitoneal injection) to bypass first-pass metabolism.[10] |
| Rapid Metabolism/Clearance | - Increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations. - Review literature for the specific compound's half-life to inform the dosing schedule.[14] |
| Insufficient Tissue Penetration | - For neurological models, consider if the compound is capable of crossing the blood-brain barrier.[15] - Measure compound concentration in the target tissue, not just in plasma. |
Issue 2: Inadequate Pharmacodynamics (PD) / Target Engagement
Even with good PK, the compound may not be effectively inhibiting its target in vivo.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | - Perform a dose-response study to determine the optimal dose for target inhibition in your model. - Correlate the dose with downstream biomarker modulation (e.g., p-RIPK1 levels). |
| Compensatory Signaling Pathways | - The biological system may adapt by upregulating alternative pro-inflammatory or cell survival pathways.[16] - Consider combination therapies to block these compensatory mechanisms. |
| Target Not Key Driver of Disease | - Re-evaluate the role of RIPK1 kinase activity in your specific disease model. Genetic models (e.g., RIPK1 kinase-dead knock-in mice) can be invaluable for validating the target.[5] |
Data Presentation
Table 1: Representative In Vivo Dosing for GSK RIPK1 Inhibitors in Mice
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Reference |
| GSK'963 | C57BL/6 mice | 0.2, 2, 10 mg/kg | Intraperitoneal (IP) | Not specified | [5][10] |
| GSK'547 | Mice | 0.01, 0.1, 1, 10 mg/kg | Oral | Not specified | [17] |
Table 2: Representative Pharmacokinetic Parameters of GSK RIPK1 Inhibitors
| Compound | Species | Dose & Route | Tmax | Half-life (t1/2) | Reference |
| GSK2982772 | Human | Single oral doses | 1.5 - 2.5 hours | 2 - 3 hours | [14] |
| GSK'963 | C57BL/6 mice | 10 mg/kg IP | ~1 hour | ~1.5 hours | [5] |
Experimental Protocols
Protocol 1: Formulation and Administration of a RIPK1 Inhibitor for In Vivo Mouse Studies
This protocol is a general guideline based on publicly available information for similar compounds.[10]
-
Preparation of Vehicle:
-
Option A (Clear Solution): Prepare a 10% DMSO in corn oil solution.
-
Option B (Suspension): Prepare a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of the RIPK1 inhibitor.
-
First, dissolve the inhibitor in a small volume of DMSO.
-
Gradually add the remaining vehicle (corn oil or SBE-β-CD in saline) while vortexing to ensure a homogenous solution or suspension. Gentle heating or sonication may be required for some compounds.
-
-
Administration:
-
For oral administration (PO), use a gavage needle to deliver the solution directly to the stomach.
-
For intraperitoneal administration (IP), inject the solution into the peritoneal cavity.
-
The volume administered should be based on the weight of the animal (typically 5-10 mL/kg).
-
Protocol 2: Assessment of Target Engagement by Western Blot
-
Sample Collection: At predetermined time points after the final dose, euthanize the animals and collect the target tissues (e.g., spleen, tumor, or inflamed tissue) and plasma.
-
Tissue Lysis: Homogenize the tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK1 (p-RIPK1) and total RIPK1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize the p-RIPK1 signal to the total RIPK1 signal to determine the extent of target inhibition.
Visualizations
RIPK1 Signaling Pathway
Caption: A diagram of the RIPK1 signaling pathway.
Experimental Workflow for In Vivo Efficacy
Caption: A typical workflow for an in vivo efficacy study.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting in vivo efficacy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 7. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving GSK317354A stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability of GSK317354A in solution during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solution stability.
Issue 1: Compound Precipitation in Aqueous Solutions
You've prepared a stock solution of this compound in an organic solvent and observed precipitation upon dilution into your aqueous experimental buffer.
-
Cause: this compound is a hydrophobic molecule with low solubility in aqueous media. The addition of an aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Optimize Solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous buffer. As a general rule, the final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible, typically below 1% (v/v), to maintain the integrity of biological systems.
-
Use of Surfactants or Co-solvents: For in vivo or other challenging formulations, the use of surfactants or co-solvents may be necessary. For similar compounds, formulations have included PEG300 and Tween80.[1]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate, but it may not be a long-term solution if the compound is supersaturated.
-
Issue 2: Loss of Compound Activity Over Time
You've noticed a decrease in the expected biological activity of your this compound working solutions over the course of an experiment or upon storage.
-
Cause: This is likely due to the chemical degradation of this compound. The molecule contains functional groups, such as an amide bond and a dihydropyrimidine (B8664642) ring, which can be susceptible to hydrolysis or oxidation under certain conditions (e.g., non-optimal pH, exposure to light or oxygen).
-
Solution:
-
Proper Storage: Adhere to recommended storage conditions.[2] Unused solutions should be stored at -80°C.[1][3]
-
Fresh Solutions: Prepare working solutions fresh for each experiment from a frozen stock.
-
pH of Aqueous Buffer: The stability of compounds can be pH-dependent. If you suspect pH-mediated degradation, consider performing a stability study across a range of pH values to determine the optimal buffer conditions for your experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[1][4]
-
Summary of Storage Conditions for this compound and Similar Inhibitors
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Long-term (months to years) | [2][3] |
| 0-4°C | Short-term (days to weeks) | [2] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | |
| -20°C | Up to 1 month | [1] | |
| Working Solutions | Prepared fresh daily | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: this compound is soluble in DMSO.[2] For other similar inhibitors, stock solutions are typically prepared in DMSO at concentrations up to 48 mg/mL.[1]
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, stock solutions of similar inhibitors are recommended to be stored at -80°C for up to a year.[1] For shorter periods, -20°C is also acceptable.[1] It is crucial to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[1]
Q3: Can I repeatedly freeze and thaw my this compound solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to compound degradation and a decrease in activity.[1][4] Prepare aliquots of your stock solution for single use.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color is a visual indicator of potential chemical degradation. It is recommended to discard the solution and prepare a fresh one from a solid powder stock.
Q5: What analytical method can I use to check the stability of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing compound stability.[5][6] By comparing the peak area of this compound in a sample over time to a reference standard, you can quantify its degradation. Mass spectrometry (MS) can also be used to identify potential degradation products.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid powder (MW: 494.44 g/mol )[7]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 4.94 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer using HPLC
-
Objective: To determine the stability of this compound in a specific experimental buffer over a defined time course.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Prepare a control sample of the buffer with the same concentration of DMSO but without this compound.
-
-
Time Course Incubation:
-
Incubate the working solution at the desired experimental temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
HPLC Analysis:
-
Immediately analyze the collected aliquots by HPLC.
-
The initial time point (t=0) will serve as the 100% reference.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: GSK317354A Toxicity and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing GSK317354A, a G protein-coupled receptor kinase 2 (GRK2) inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, particularly concerning toxicity and cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a critical role in the desensitization of G protein-coupled receptors (GPCRs), which are involved in a vast array of physiological processes. By inhibiting GRK2, this compound can modulate various signaling pathways.
Q2: What are the potential sources of toxicity when using this compound in cell culture?
A2: As with many small molecule inhibitors, toxicity in cell culture can arise from several factors:
-
On-target toxicity: Prolonged or high-concentration inhibition of GRK2 may disrupt essential cellular signaling pathways, leading to cell death.
-
Off-target effects: this compound may interact with other kinases or cellular targets, leading to unintended cytotoxic effects. It is crucial to assess the selectivity of the inhibitor.
-
High concentrations: Concentrations significantly exceeding the effective dose can lead to non-specific effects and cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).
Q3: How do I determine the optimal non-toxic working concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended to determine the concentration that elicits the desired biological effect without causing significant cell death. This typically involves treating cells with a range of this compound concentrations and assessing both the specific biological endpoint and overall cell viability in parallel.
Q4: Which cell viability assay is most appropriate for assessing this compound-induced toxicity?
A4: The choice of assay depends on the experimental question and cell type. Commonly used assays include:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used due to their simplicity and high-throughput compatibility.
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify intracellular ATP levels, which correlate with the number of viable cells. They are generally more sensitive than MTT/MTS assays.
-
Live/Dead Staining: These fluorescence-based assays use dyes to differentiate between live and dead cells based on membrane integrity. They can be analyzed by microscopy or flow cytometry.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.
It is often advisable to use two different types of viability assays to confirm results, as some compounds can interfere with the chemistry of a particular assay.
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT/MTS assay.
| Potential Cause | Troubleshooting Step |
| Direct reduction of MTT/MTS by this compound | Perform a cell-free control by adding this compound to culture medium with the MTT/MTS reagent. If a color change occurs, the compound is directly reducing the reagent. Consider an alternative assay like an ATP-based assay or live/dead staining. |
| Interference from phenol (B47542) red in the medium | Use phenol red-free medium during the assay or wash cells with PBS before adding the reagent. |
| Precipitation of this compound in the medium | Ensure the final concentration of the solvent (e.g., DMSO) is low and that the compound is fully dissolved before adding to the cells. Visually inspect for any precipitation. |
| Incomplete solubilization of formazan (B1609692) crystals (MTT assay) | Ensure complete mixing after adding the solubilization solution. Extend the incubation time with the solubilizer or switch to a different solubilization buffer if necessary. |
Issue 2: Observed cell death is higher than expected.
| Potential Cause | Troubleshooting Step |
| Concentration of this compound is too high | Perform a thorough dose-response curve to identify the optimal concentration range. Start with concentrations well below the expected efficacious dose. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.1% to 0.5%). Run a vehicle control (medium with the same concentration of solvent but no this compound). |
| Prolonged exposure time | Reduce the incubation time with this compound. A time-course experiment can help determine the minimum time required to observe the desired effect. |
| Cell line sensitivity | Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if the experimental goals permit. |
Data Presentation
The following table provides a template for summarizing dose-response data for this compound on a hypothetical cancer cell line. Note: These are example values and must be determined experimentally.
| Cell Line | Assay Type | Incubation Time (hours) | EC50 (Biological Effect) (µM) | IC50 (Cytotoxicity) (µM) | Therapeutic Index (IC50/EC50) |
| Example Cancer Cell Line A | Reporter Assay | 24 | 0.5 | 25 | 50 |
| Example Cancer Cell Line A | MTT Assay | 48 | N/A | 15 | N/A |
| Example Normal Cell Line B | MTT Assay | 48 | N/A | >50 | N/A |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
1. Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with DMSO only) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
- % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Signaling Pathways and Experimental Workflows
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
Technical Support Center: Overcoming GSK317354A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the GRK2 inhibitor, GSK317354A, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a crucial role in regulating signal transduction by phosphorylating activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. Beyond its canonical role in GPCR signaling, GRK2 is involved in various other cellular processes, including the regulation of non-GPCR substrates and interaction with key signaling pathways such as MAPK/ERK and PI3K/AKT.
Q2: We are observing a decrease in the efficacy of this compound in our cell line over time. What are the potential reasons for this acquired resistance?
Acquired resistance to targeted therapies like this compound can arise from various molecular mechanisms. Based on the known functions of GRK2 and common resistance patterns observed with other kinase inhibitors, potential reasons include:
-
Target Alteration: Mutations in the GRK2 gene that prevent this compound from binding to its target.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, thereby compensating for the inhibition of GRK2.
-
Feedback Loop Dysregulation: Alterations in negative feedback loops that normally control GRK2 activity.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Changes in Downstream Effectors: Modifications in the expression or activity of proteins downstream of GRK2 that are critical for its cellular effects.
Q3: How can we experimentally confirm if our resistant cell line has mutations in the GRK2 gene?
To identify potential mutations in the GRK2 gene, you can perform the following:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both the parental (sensitive) and the resistant cell lines and reverse transcribe it into cDNA.
-
PCR Amplification: Amplify the entire coding sequence of GRK2 from the cDNA using specific primers.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant and parental cell lines to identify any mutations.
Q4: What are the key signaling pathways that could act as bypass mechanisms to this compound?
The most likely bypass pathways that could compensate for GRK2 inhibition are the MAPK/ERK and PI3K/AKT/mTOR pathways. Both of these are major pro-survival and pro-proliferative signaling cascades. Activation of these pathways through mechanisms independent of GRK2, such as mutations in upstream components (e.g., Ras, Raf, PIK3CA) or receptor tyrosine kinases (RTKs), could confer resistance.
Q5: Our resistant cells show increased phosphorylation of ERK and AKT even in the presence of this compound. What does this suggest?
This observation strongly suggests the activation of bypass signaling pathways. The sustained phosphorylation of ERK and AKT indicates that the MAPK/ERK and/or PI3K/AKT pathways are being activated upstream of or parallel to the point of GRK2 inhibition. This is a common mechanism of resistance to targeted therapies.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cell line.
This guide will help you investigate the potential mechanisms of acquired resistance.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting this compound resistance.
Detailed Methodologies
1. Western Blot for Phospho-ERK and Phospho-AKT
-
Objective: To determine if bypass signaling pathways are activated in resistant cells.
-
Protocol:
-
Seed parental and resistant cells and allow them to adhere overnight.
-
Treat cells with this compound at a concentration that is effective in parental cells for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data Summary
| Cell Line | Treatment | p-ERK/Total ERK (Fold Change vs. Untreated Parental) | p-AKT/Total AKT (Fold Change vs. Untreated Parental) |
| Parental | Untreated | 1.0 | 1.0 |
| This compound (1 µM) | 0.2 | 0.3 | |
| Resistant | Untreated | 1.5 | 1.8 |
| This compound (1 µM) | 1.4 | 1.7 |
2. Real-Time Quantitative PCR (qPCR) for ABC Transporter Expression
-
Objective: To measure the mRNA expression levels of common drug efflux pumps.
-
Protocol:
-
Extract total RNA from parental and resistant cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for ABCB1 (MDR1), ABCG2 (BCRP), and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to parental cells.
-
Quantitative Data Summary
| Gene | Fold Change in Resistant vs. Parental Cells (mRNA Level) |
| ABCB1 | 1.2 |
| ABCG2 | 8.5 |
| GAPDH | 1.0 (Control) |
Problem 2: How to overcome this compound resistance driven by bypass pathway activation?
If your experiments indicate the activation of the MAPK/ERK or PI3K/AKT pathways, a combination therapy approach may be effective.
Signaling Pathway Diagram: GRK2 and Potential Bypass Mechanisms
Caption: GRK2 signaling and potential bypass pathways.
Experimental Strategy: Combination Therapy
-
Hypothesis: Co-inhibition of GRK2 and the activated bypass pathway will restore sensitivity.
-
Experiment: Treat resistant cells with this compound alone, a MEK inhibitor (e.g., Trametinib) or a PI3K inhibitor (e.g., Alpelisib) alone, and the combination of this compound with either the MEK or PI3K inhibitor.
-
Readout: Cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Expected Outcome (Table)
| Treatment | Parental Cell Viability (%) | Resistant Cell Viability (%) |
| Vehicle | 100 | 100 |
| This compound (1 µM) | 40 | 95 |
| MEK Inhibitor (0.1 µM) | 85 | 60 |
| This compound + MEK Inhibitor | 15 | 25 |
| PI3K Inhibitor (0.5 µM) | 90 | 70 |
| This compound + PI3K Inhibitor | 20 | 30 |
This technical support center provides a framework for understanding and addressing potential resistance to this compound. As research into GRK2 inhibition progresses, more specific mechanisms of resistance may be identified.
Technical Support Center: GSK317354A and GRK2 Inhibitor Data Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GRK2 inhibitor, GSK317354A, and related compounds. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are seeing variability in our in vitro kinase assay results with this compound. What are the common causes?
A1: Variability in in vitro kinase assays can arise from several factors. Firstly, ensure the purity and concentration of your recombinant GRK2 enzyme are consistent across experiments. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles. Secondly, the concentration of ATP relative to its Km for GRK2 is critical; variations here will significantly impact IC50 values. We recommend using an ATP concentration at or near the Km for GRK2 for competitive inhibitors. Finally, ensure accurate and consistent dispensing of all reagents, particularly the inhibitor, as small volume errors can lead to significant concentration inaccuracies.
Q2: How can we determine if this compound is selective for GRK2 over other kinases in our cellular assays?
A2: To assess selectivity in a cellular context, it is recommended to use cell lines with genetic knockouts of different GRK isoforms. For example, comparing the effect of this compound on agonist-induced GPCR phosphorylation in wild-type cells versus GRK2/3 knockout cells, GRK5/6 knockout cells, and quadruple GRK2/3/5/6 knockout cells can provide a clear indication of its isoform selectivity. A significant reduction in the inhibitory effect in the GRK2 knockout line would suggest on-target activity.
Q3: We observe a discrepancy between the IC50 of this compound in our biochemical assay and its potency in cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors. Cell membrane permeability of the compound can be a limiting factor, resulting in a lower effective intracellular concentration. The compound may also be subject to cellular efflux pumps. Furthermore, the high concentration of ATP in cells (millimolar range) compared to that used in many biochemical assays (micromolar range) can lead to a rightward shift in the potency of ATP-competitive inhibitors. It is also important to consider potential off-target effects in a complex cellular environment that might influence the observed phenotype.
Q4: What is the expected effect of this compound on β-arrestin recruitment to an activated GPCR?
A4: As a GRK2 inhibitor, this compound is expected to decrease the phosphorylation of agonist-activated GPCRs. Since GRK-mediated phosphorylation is a prerequisite for high-affinity β-arrestin binding, treatment with this compound should lead to a reduction in β-arrestin recruitment to the activated receptor. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected GSK Compounds against GRK Isoforms
| Compound | GRK1 IC50 (μM) | GRK2 IC50 (μM) | GRK5 IC50 (μM) |
| GSK180736A | >100 | 0.25 | >100 |
| GSK2163632A | 0.125 | >20 | 0.8 |
| GSK2110236A | >10 | >10 | 1.6 |
Data sourced from a study on subfamily selective G protein-coupled receptor kinase inhibitors[1]. IC50 values were determined using an in vitro phosphorylation assay with tubulin as a substrate.
Table 2: Selectivity Profile of GSK180736A
| Kinase | Fold Selectivity over GRK2 |
| GRK1 | >400 |
| GRK5 | >400 |
Selectivity is calculated as the ratio of IC50 values (IC50 Kinase / IC50 GRK2)[1].
Experimental Protocols
In Vitro GRK2 Kinase Assay
This protocol describes a radiometric filter-binding assay to measure the phosphorylation of a substrate by GRK2.
Materials:
-
Recombinant human GRK2
-
Tubulin (substrate)
-
This compound or other inhibitors
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant GRK2, and tubulin.
-
Add this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell-Based GPCR Phosphorylation Assay
This protocol outlines a method to assess the effect of this compound on agonist-induced GPCR phosphorylation in cells.
Materials:
-
HEK293 cells stably expressing a GPCR of interest (e.g., β2-adrenergic receptor)
-
Cell culture medium
-
GPCR agonist (e.g., isoproterenol)
-
This compound or other inhibitors
-
Lysis buffer
-
Phospho-specific antibody against the GPCR phosphorylation site
-
Total GPCR antibody
-
Secondary antibodies for detection (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed HEK293 cells in multi-well plates and grow to confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a GPCR agonist for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the GPCR by Western blotting using a phospho-specific antibody.
-
Normalize the phospho-signal to the total amount of GPCR detected with a total receptor antibody.
-
Quantify the inhibition of agonist-induced phosphorylation by this compound.
β-Arrestin Recruitment Assay (BRET)
This protocol describes a BRET-based assay to measure the recruitment of β-arrestin to an activated GPCR.
Materials:
-
HEK293 cells co-expressing a GPCR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a yellow fluorescent protein (YFP).
-
Cell culture medium
-
GPCR agonist
-
This compound or other inhibitors
-
Coelenterazine (B1669285) h (Rluc substrate)
-
Plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Seed the engineered HEK293 cells in a white, clear-bottom multi-well plate.
-
Pre-incubate the cells with this compound or vehicle.
-
Add the GPCR agonist to stimulate the receptor.
-
Add the Rluc substrate, coelenterazine h.
-
Measure the luminescence emission at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP).
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
An increase in the BRET ratio indicates β-arrestin recruitment. Determine the effect of this compound on the agonist-induced BRET signal.
Visualizations
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro and cell-based assays to characterize GRK2 inhibitors.
Caption: Troubleshooting logic for variable in vitro kinase assay results.
References
GSK317354A Quality Control and Purity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of GSK317354A, a known GRK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a new batch of this compound?
A1: The primary methods for determining the purity of this compound involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV detector is the standard for quantitative purity assessment. For structural confirmation and identification of potential impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q2: What is the expected molecular weight of this compound?
A2: The expected molecular weight of this compound is 494.44 g/mol , corresponding to its molecular formula C₂₅H₁₈F₄N₆O.[1] This can be confirmed by high-resolution mass spectrometry.
Q3: How should I prepare a sample of this compound for HPLC analysis?
A3: For HPLC analysis, accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL). Ensure the compound is fully dissolved, using sonication if necessary. It is recommended to filter the sample solution through a 0.22 µm syringe filter before injection to prevent particulates from damaging the HPLC column.
Q4: What are some common impurities that might be observed during the analysis of this compound?
A4: Potential impurities in a sample of this compound could include residual starting materials from the synthesis, byproducts of the reaction, or degradation products. The specific impurities will depend on the synthetic route and storage conditions. UPLC-MS is a powerful technique for identifying and characterizing these unknown peaks.
Q5: Can I use ¹H NMR to determine the purity of my this compound sample?
A5: Yes, quantitative ¹H NMR (qNMR) can be a powerful technique for determining the purity of this compound without the need for a reference standard of the compound itself.[2][3][4][5][6] This is achieved by comparing the integral of a specific proton signal from this compound to the integral of a certified internal standard of known concentration.
Troubleshooting Guides
HPLC/UPLC Analysis
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No peak or very small peak for this compound | - Injection issue (air bubble, clogged syringe) - Compound not dissolved - Incorrect mobile phase composition | - Manually inspect the injection process. - Ensure complete dissolution of the sample; try a different solvent if necessary. - Prepare fresh mobile phase and prime the system. |
| Broad or tailing peaks | - Column degradation - Inappropriate mobile phase pH - Column overload | - Flush the column or replace it if it's old. - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Reduce the injection volume or sample concentration. |
| Split peaks | - Clogged column frit - Sample solvent incompatible with mobile phase | - Back-flush the column or replace the frit. - Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost peaks (peaks appearing in blank runs) | - Carryover from previous injections - Contaminated mobile phase or system | - Implement a robust needle wash protocol. - Prepare fresh mobile phase and flush the entire system. |
| Retention time shifts | - Change in mobile phase composition - Fluctuation in column temperature - Column aging | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Monitor column performance and replace as needed. |
Mass Spectrometry (MS) Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or low ion signal for this compound | - Inefficient ionization - Incorrect mass spectrometer settings - Sample degradation in the source | - Optimize ionization source parameters (e.g., spray voltage, gas flow). - Ensure the mass analyzer is set to the correct m/z range for [M+H]⁺ (495.44). - Reduce the source temperature. |
| Poor fragmentation in MS/MS | - Insufficient collision energy | - Optimize the collision energy to achieve characteristic fragment ions. |
| Presence of unexpected adducts | - Mobile phase additives (e.g., sodium) | - Use high-purity solvents and additives. Identify common adducts (e.g., [M+Na]⁺, [M+K]⁺). |
Experimental Protocols
Representative HPLC Method for Purity Assessment
This protocol is a general starting point and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in Methanol |
Quantitative ¹H NMR (qNMR) for Purity Determination
| Parameter | Condition |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic acid or another certified reference material with a known purity and a singlet peak in a clear region of the spectrum. |
| Sample Preparation | Accurately weigh ~5-10 mg of this compound and ~5-10 mg of the internal standard into a vial. Dissolve in a known volume of DMSO-d₆. |
| Acquisition | Use a pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all protons for accurate integration. |
| Processing | Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard. |
| Calculation | Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS (%) |
| Where: I=integral, N=number of protons, MW=molecular weight, m=mass, IS=internal standard |
Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Navigating the Nuances of GRK2 Inhibition: A Technical Guide to GSK317354A Protocol Modifications
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing GSK317354A, a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and specific protocol modifications tailored for diverse cell types, ensuring the successful application of this key research tool.
This compound is a small molecule inhibitor targeting GRK2, a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Dysregulation of GRK2 activity has been implicated in various pathological conditions, making it a significant target for therapeutic intervention. Understanding the nuances of its application in different cellular contexts is critical for obtaining reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions as an inhibitor of GRK2. By binding to the kinase, it prevents the phosphorylation of activated GPCRs, thereby prolonging their signaling activity. This modulation of GPCR signaling is the primary mechanism through which this compound exerts its cellular effects.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For instance, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your specific cell line, typically below 0.5%.
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental endpoint. A typical starting range for initial experiments could be from 10 nM to 10 µM.
Q4: What is the recommended incubation time for this compound treatment?
A4: The ideal incubation time will vary depending on the specific cellular process being investigated and the cell type. Short-term incubations (e.g., 30 minutes to a few hours) may be sufficient to observe effects on rapid signaling events, while longer-term incubations (e.g., 24-72 hours) may be necessary to assess effects on gene expression or cell proliferation. A time-course experiment is recommended to determine the optimal duration for your study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Incubation time is too short. | Conduct a time-course experiment to identify the appropriate treatment duration. | |
| Cell line is insensitive to GRK2 inhibition. | Confirm GRK2 expression in your cell line. Consider using a positive control cell line known to be responsive to GRK2 inhibition. | |
| Improper inhibitor storage or handling. | Ensure the inhibitor stock solution was stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high. | Lower the concentration of this compound. Determine the minimal effective concentration from your dose-response curve. |
| Solvent toxicity. | Ensure the final solvent (e.g., DMSO) concentration is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control. | |
| Prolonged exposure. | Reduce the incubation time. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a single, validated stock solution for each set of experiments. | |
| Cell line heterogeneity. | Consider single-cell cloning to establish a more homogeneous cell population. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solution: Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with your specific downstream assay (e.g., western blotting, immunofluorescence, functional assays).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Caption: Canonical GPCR signaling and its regulation by GRK2.
Caption: A typical experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting common issues.
Validation & Comparative
Validating GSK317354A as a GRK2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK317354A and other prominent G protein-coupled receptor kinase 2 (GRK2) inhibitors. The information presented is supported by experimental data to assist researchers in evaluating the performance and suitability of these compounds for their studies.
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Its upregulation is implicated in various pathological conditions, including heart failure, making it a significant therapeutic target. This guide focuses on the validation of this compound as a GRK2 inhibitor by comparing its activity and selectivity with other well-characterized inhibitors such as Paroxetine, CCG215022, and GSK180736A.
Comparative Analysis of GRK2 Inhibitors
The following tables summarize the in vitro potency of this compound and its counterparts against GRK2 and other selected kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Potency of Inhibitors against GRK Subfamily Members
| Compound | GRK2 IC50 (µM) | GRK1 IC50 (µM) | GRK5 IC50 (µM) |
| This compound | ~0.22 (pIC50 ~6.65) | >100 (pIC50 <4) | ~3.2 (pIC50 ~5.5) |
| Paroxetine | ~1.4 - 30 | ~316 | ~251 |
| CCG215022 | 0.15 | 3.9 | 0.38[1][2][3] |
| GSK180736A | 0.77[4][5][6] | >100 | >100 |
Table 2: Selectivity Profile of GRK2 Inhibitors against Other Kinases
| Compound | ROCK1 IC50 (µM) | PKA IC50 (µM) | Notes |
| This compound | Potent inhibitor | ~16 | Trifluoromethyl substitution of GSK180736A. |
| Paroxetine | - | - | Also a selective serotonin (B10506) reuptake inhibitor (SSRI).[7] |
| CCG215022 | - | 120[2] | Pan-GRK inhibitor.[1][3] |
| GSK180736A | 0.1[4][6] | 30[4] | Initially developed as a ROCK1 inhibitor.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the validation of GRK2 inhibitors.
In Vitro GRK2 Inhibition Assay (Tubulin Phosphorylation)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate (tubulin) by GRK2 in a controlled in vitro environment.
Materials:
-
Recombinant human GRK2 enzyme
-
Purified tubulin
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a reaction tube, combine the recombinant GRK2 enzyme and tubulin with the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based GRK2 Inhibition Assay (GPCR Phosphorylation)
This assay assesses the ability of a compound to inhibit GRK2-mediated phosphorylation of a specific GPCR in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for the GPCR of interest (e.g., β2-adrenergic receptor) and GRK2
-
Agonist for the GPCR
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Phospho-specific antibodies against the GPCR phosphorylation site
-
Western blotting reagents and equipment
Procedure:
-
Co-transfect HEK293 cells with expression vectors for the GPCR and GRK2.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO).
-
Stimulate the cells with a specific agonist for the GPCR to induce phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using phospho-specific antibodies to detect the level of GPCR phosphorylation.
-
Quantify the band intensities to determine the extent of inhibition by the test compound and calculate the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to GRK2 inhibition and the experimental workflow for validating inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GRK2 Inhibitors: GSK317354A and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
G-protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target in a range of diseases, most notably heart failure. Its upregulation and subsequent hyper-phosphorylation of G-protein-coupled receptors (GPCRs) contribute to receptor desensitization and diminished signaling, a hallmark of cardiac dysfunction. The development of potent and selective GRK2 inhibitors is a key focus of modern drug discovery. This guide provides a comparative analysis of GSK317354A and other prominent GRK2 inhibitors, including Paroxetine, CCG215022, and CMPD101, with a focus on their performance backed by experimental data.
Performance Comparison of GRK2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound (also reported as GSK180736A), Paroxetine, CCG215022, and CMPD101 against GRK2 and other selected kinases. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Inhibitor | GRK2 IC50 (nM) | GRK1 IC50 (µM) | GRK5 IC50 (µM) | PKA IC50 (µM) | ROCK1 IC50 (nM) | Other Notable Kinase IC50s |
| This compound (GSK180736A) | 770[1][2][3] | >100[4] | >100[4] | 30[1][5] | 100[1][2][3] | ROCK2 (IC50 = 14 nM)[4] |
| Paroxetine | 14,000[6] | >100 | >100 | >100 | - | - |
| CCG215022 | 150[7] | 3.9[7] | 0.38[7] | 120[8] | - | - |
| CMPD101 | 18[9][10][11] | 3.1[10] | 2.3[10] | 8.1 (PKCα)[9][10] | - | GRK3 (IC50 = 5.4 nM)[9][10], ROCK2 (IC50 = 1.4 µM)[9][10] |
Note on this compound: The compound this compound is frequently referenced in literature and commercial sources as GSK180736A. For the purpose of this guide, we will consider them to be the same entity based on available data.
GRK2 Signaling Pathway and Inhibitor Mechanism of Action
GRK2 plays a pivotal role in the desensitization of GPCRs. Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G-protein coupling, leading to signal termination and receptor internalization. GRK2 inhibitors act by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.
Caption: GRK2 Signaling Pathway and Inhibition.
Experimental Protocols
The following sections detail the general methodologies used for the in vitro kinase assays to determine the IC50 values of the inhibitors.
In Vitro GRK2 Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate
-
[(\gamma)-32P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, Paroxetine, etc.) dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase assay buffer, GRK2 enzyme, and the substrate.
-
The test compound, at various concentrations, is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of [(\gamma)-32P]ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper binds the phosphorylated substrate while the unreacted [(\gamma)-32P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Kinase Selectivity Profiling
To determine the selectivity of the inhibitors, similar in vitro kinase assays are performed against a panel of other kinases. The protocol is analogous to the GRK2 assay, with the substitution of the specific kinase and its corresponding optimized substrate and buffer conditions. The resulting IC50 values are then compared to the IC50 value for GRK2 to establish a selectivity profile.
Conclusion
The landscape of GRK2 inhibitors is rapidly evolving, with several promising compounds demonstrating high potency and selectivity. This compound (GSK180736A) shows potent inhibition of GRK2, although it also exhibits significant activity against ROCK1. Paroxetine, an approved drug, is a less potent but selective GRK2 inhibitor. CCG215022 displays nanomolar potency for GRK2 and GRK5. CMPD101 emerges as a highly potent and selective inhibitor for the GRK2/3 subfamily. The choice of inhibitor for research or therapeutic development will depend on the desired selectivity profile and the specific biological question being addressed. The data and protocols presented in this guide offer a valuable resource for the comparative evaluation of these key GRK2 inhibitors.
References
- 1. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 5. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
A Comparative Guide to ROCK Inhibitors: GSK317354A and Y-27632
This guide provides a detailed comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: GSK317354A and Y-27632. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, presents comparative experimental data, and details the protocols for key assays.
Introduction to ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.[1] They are key effectors of the small GTPase RhoA.[2] The RhoA/ROCK pathway is involved in various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[1][3] Dysregulation of this pathway has been implicated in numerous diseases, making ROCK a compelling therapeutic target.[3] ROCK inhibitors are valuable tools for investigating cellular signaling and hold therapeutic potential for conditions such as glaucoma, hypertension, and cancer.[3]
Mechanism of Action
Both this compound and Y-27632 are ATP-competitive inhibitors of ROCK kinases.[4][5] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[4] The primary downstream target of ROCK is Myosin Light Chain (MLC), which upon phosphorylation, leads to increased actomyosin (B1167339) contractility and the formation of stress fibers.[6] By inhibiting ROCK, these compounds effectively reduce MLC phosphorylation, leading to the disassembly of stress fibers and a reduction in cellular contraction.[6][7]
Y-27632 is a well-established and selective inhibitor of both ROCK1 and ROCK2.[4][8] It exhibits greater than 200-fold selectivity for ROCK kinases over other kinases such as protein kinase C (PKC), cAMP-dependent protein kinase (PKA), and myosin light chain kinase (MLCK).[8]
This compound is also an inhibitor of ROCK, and it has been identified as an inhibitor of G protein-coupled receptor kinase 2 (GRK2) as well.[9] This dual activity may be relevant in specific cellular contexts.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and Y-27632, focusing on their inhibitory activity against ROCK1 and ROCK2.
| Inhibitor | Target | Assay Type | Value | Reference |
| This compound | ROCK1 | IC50 | 75 nM | [9] |
| Y-27632 | ROCK1 | Ki | 140 - 220 nM | [4][8] |
| ROCK2 | Ki | 300 nM | [4][8][10] | |
| PKA | Ki | 25 µM | ||
| PKC | Ki | 26 µM | ||
| MLCK | Ki | > 250 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for common assays used to evaluate ROCK inhibitors.
In Vitro Kinase Assay (Myosin Phosphatase Target Subunit 1 Phosphorylation)
This assay quantifies the direct inhibitory effect of the compounds on ROCK kinase activity. A common method involves measuring the phosphorylation of a known ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[11][12][13]
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Recombinant MYPT1 protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for detection with phospho-specific antibodies)
-
Test inhibitors (this compound, Y-27632)
-
96-well plates
-
Phosphorimager or ELISA plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
In a 96-well plate, add the recombinant ROCK enzyme and the MYPT1 substrate to each well.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the level of MYPT1 phosphorylation.
-
For radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the radioactivity using a phosphorimager.
-
For unlabeled ATP, use an ELISA-based method with a primary antibody specific for phosphorylated MYPT1 (e.g., at Thr696) and a secondary HRP-conjugated antibody for colorimetric detection.[11][12][13]
-
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based Assay (Stress Fiber Staining)
This assay assesses the ability of the inhibitors to modulate ROCK signaling within a cellular context by observing changes in the actin cytoskeleton.[7][14]
Materials:
-
Adherent cell line (e.g., HeLa, NIH 3T3)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, Y-27632)
-
Serum (e.g., fetal bovine serum, as a ROCK activator)
-
Paraformaldehyde (PFA) for cell fixation
-
Triton X-100 for permeabilization
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to stain F-actin
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce baseline ROCK activity.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle control for a defined period (e.g., 1 hour).
-
Stimulate the cells with a ROCK activator, such as serum or lysophosphatidic acid (LPA), for a short period (e.g., 15-30 minutes) to induce stress fiber formation.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Stain the F-actin by incubating with fluorescently labeled phalloidin for 30-60 minutes.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
-
Analyze the images to assess the presence and organization of actin stress fibers. A reduction in the number and thickness of stress fibers indicates inhibition of ROCK activity.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
References
- 1. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Y 27632 | CAS 146986-50-7 | ROCK kinase inhibitor [stressmarq.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Y-27632 | ROCK-I and ROCK-I inhibitor | TargetMol [targetmol.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of GSK317354A and Standard Treatments in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic efficacy of GSK317354A, a G protein-coupled receptor kinase 2 (GRK2) inhibitor, relative to standard-of-care treatments for heart failure. Due to the limited public availability of direct comparative studies for this compound, this guide utilizes data from preclinical studies of potent and selective GRK2 inhibitors as a proxy to illustrate the potential efficacy of this drug class.
Elevated GRK2 levels are associated with the progression of heart failure, as the enzyme plays a role in desensitizing beta-adrenergic receptors, which are crucial for cardiac function.[1] By inhibiting GRK2, this compound is expected to enhance beta-adrenergic signaling, thereby improving heart contractility and overall cardiac performance.[1] Preclinical studies on GRK2 inhibitors have shown promise in improving cardiac function and reducing adverse cardiac remodeling.[1][2]
Quantitative Efficacy Comparison
The following table summarizes the reported efficacy of representative GRK2 inhibitors from preclinical studies in animal models of heart failure, compared to the established efficacy of standard heart failure therapies from clinical trials.
| Treatment Class | Representative Compound(s) | Key Efficacy Endpoints | Animal Model/Study Population | Reference |
| GRK2 Inhibitor | CCG258208 | Improved Left Ventricular Ejection Fraction (LVEF): Significant improvement in LVEF in mouse models of heart failure. | Mouse models of heart failure (post-myocardial infarction and pressure overload) | [3] |
| Paroxetine (off-target GRK2 inhibitor) | Improved Cardiac Function: Significant improvement in cardiac function in a mouse model of myocardial infarction. | Wild-type mice with myocardial infarction | [4] | |
| βARKct (peptide inhibitor) | Improved Cardiac Function and Survival: Prevents the transition to heart failure and improves survival in a mouse model of pressure overload. | Transgenic mouse model of pressure overload-induced heart failure | [5] | |
| Angiotensin Receptor-Neprilysin Inhibitor (ARNI) | Sacubitril/Valsartan | Reduced Risk of CV Death or HF Hospitalization: 20% relative risk reduction vs. enalapril. | Patients with HFrEF (PARADIGM-HF trial) | |
| Beta-Blockers | Metoprolol Succinate, Carvedilol, Bisoprolol | Reduced Risk of Mortality: Approximately 30-35% reduction in all-cause mortality. | Patients with HFrEF | |
| Mineralocorticoid Receptor Antagonists (MRAs) | Spironolactone, Eplerenone | Reduced Risk of Mortality and Hospitalization: 30% reduction in mortality. | Patients with severe HFrEF (RALES trial) | |
| SGLT2 Inhibitors | Dapagliflozin, Empagliflozin | Reduced Risk of CV Death or Worsening HF: Approximately 25-30% relative risk reduction. | Patients with HFrEF (DAPA-HF, EMPEROR-Reduced trials) |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating treatments like this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies of GRK2 inhibitors typically involve the following:
Animal Models of Heart Failure
-
Myocardial Infarction (MI) Model: Left anterior descending (LAD) coronary artery ligation is performed in rodents (e.g., mice or rats) to induce a myocardial infarction, leading to left ventricular remodeling and heart failure with reduced ejection fraction (HFrEF).
-
Pressure Overload Model (Transverse Aortic Constriction - TAC): A suture is placed around the transverse aorta to create a constriction, leading to pressure overload on the left ventricle, subsequent hypertrophy, and eventual transition to heart failure.
Echocardiographic Assessment of Cardiac Function
-
Procedure: Transthoracic echocardiography is performed on anesthetized animals using a high-frequency ultrasound system.
-
Key Parameters Measured:
-
Left Ventricular Ejection Fraction (LVEF%): A measure of the percentage of blood leaving the left ventricle with each contraction.
-
Fractional Shortening (FS%): The percentage change in the left ventricular internal dimension between diastole and systole.
-
Left Ventricular Internal Dimensions (LVIDd, LVIDs): The diameter of the left ventricle at end-diastole and end-systole.
-
Hemodynamic Measurements
-
Procedure: A pressure-volume catheter is inserted into the left ventricle to directly measure intracardiac pressures and volumes.
-
Key Parameters Measured:
-
dP/dt max and dP/dt min: The maximum rate of pressure increase and decrease in the left ventricle, reflecting contractility and relaxation.
-
End-Systolic and End-Diastolic Pressure-Volume Relationships (ESPVR, EDPVR): Measures of intrinsic myocardial contractility and stiffness.
-
Histological Analysis
-
Procedure: Hearts are excised, fixed, and sectioned for staining.
-
Staining Methods:
-
Masson's Trichrome: To quantify the extent of cardiac fibrosis.
-
Wheat Germ Agglutinin (WGA): To measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
Conclusion
Inhibition of GRK2 presents a promising therapeutic strategy for heart failure. Preclinical data for representative GRK2 inhibitors suggest the potential for significant improvements in cardiac function. Direct comparative efficacy studies of this compound against standard-of-care treatments are needed to fully elucidate its clinical potential. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this and other novel cardiovascular therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Peptide of the Amino-Terminus of GRK2 Induces Hypertrophy and Yet Elicits Cardioprotection after Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GRK2 Inhibitors: Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data for known inhibitors of G protein-coupled receptor kinase 2 (GRK2), a key therapeutic target in heart failure and other diseases. While this guide was initiated to cross-validate the experimental results of GSK317354A, a thorough search of publicly available scientific literature and clinical trial databases did not yield any specific experimental performance data for this compound. Therefore, this guide focuses on a selection of alternative and well-characterized GRK2 inhibitors: GSK180736A, Paroxetine, and CCG-222740. The data presented is intended to offer a baseline for the evaluation of current and future GRK2 inhibitors.
Data Presentation: Quantitative Comparison of GRK2 Inhibitors
The following table summarizes the in vitro potency of the selected GRK2 inhibitors. The data is compiled from various publicly available sources and presented for comparative analysis.
| Compound | Target | IC50 (µM) | Selectivity Notes | Source(s) |
| GSK180736A | GRK2 | 0.77 | >100-fold selective over other GRKs. Also a potent ROCK1 inhibitor (IC50 = 0.1 µM). Weak inhibitor of PKA (IC50 = 30 µM).[1][2][3][4] | [1][2][3][4] |
| Paroxetine | GRK2 | 1.1 (at 5 µM ATP) | >6-fold selective over other GRKs.[4] Also a selective serotonin (B10506) reuptake inhibitor (SSRI).[5][6] | [4][6][7] |
| CCG-222740 | Rho/MRTF pathway | ~10 (cell viability) | Potent inhibitor of alpha-smooth muscle actin (α-SMA) expression.[8][9] | [8][9][10] |
| CCG258747 | GRK2 | 0.018 | 83-fold selectivity over GRK5. Little inhibition against ROCK1 at 10 µM.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are summaries of the typical experimental protocols used to characterize the inhibitors discussed.
In Vitro Kinase Activity Assay (for IC50 Determination)
This assay is fundamental for determining the potency of a compound against a specific kinase.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Procedure:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES, MgCl2, and a detergent like n-dodecyl β-D-maltoside.
-
Enzyme and Substrate: A known concentration of the recombinant GRK enzyme (e.g., GRK2, GRK1, GRK5) and a suitable substrate (e.g., tubulin) are added to the reaction mixture.[11]
-
Inhibitor Addition: The test compound (e.g., GSK180736A, Paroxetine) is added in a range of concentrations. A control with no inhibitor (vehicle, typically DMSO) is also prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-32P]ATP.[11]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Quenching: The reaction is stopped by adding a quenching solution, such as an SDS-loading buffer.[11]
-
Analysis: The phosphorylated substrate is separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified using a phosphorimager or similar detection method.
-
IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement
Cellular assays are critical for confirming that a compound can inhibit its target in a more physiologically relevant environment.
Objective: To assess the ability of an inhibitor to engage and inhibit its target kinase within a living cell.
Example: Live-Cell Receptor Internalization Assay [11]
-
Cell Culture: Cells expressing a GPCR known to be regulated by GRK2 (e.g., µ-opioid receptor) are cultured.[11]
-
Compound Treatment: The cells are pre-treated with the test inhibitor or vehicle for a specific duration.
-
Agonist Stimulation: The GPCR is stimulated with a specific agonist to induce GRK2-mediated phosphorylation and subsequent receptor internalization.
-
Quantification of Internalization: Receptor internalization can be measured using various techniques, such as high-content imaging of fluorescently tagged receptors or by quantifying the amount of receptor remaining on the cell surface via ELISA or flow cytometry.
-
Analysis: The ability of the inhibitor to block or reduce agonist-induced receptor internalization is quantified and compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving GRK2 and a typical experimental workflow for inhibitor testing.
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of compounds like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective Effects of the GRK2 Inhibitor Paroxetine on Isoproterenol-Induced Cardiac Remodeling by Modulating NF-κB Mediated Prohypertrophic and Profibrotic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Rho/MRTF pathway inhibitor CCG-222740 reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
GSK317354A: A Comparative Guide to its Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, GSK317354A, with other notable GRK2 inhibitors. The following sections present quantitative data on inhibitor specificity and selectivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to aid in the objective assessment of these compounds for research and drug development purposes.
Quantitative Specificity and Selectivity Analysis
The inhibitory activity of this compound and its alternatives has been evaluated against a panel of kinases to determine their potency and selectivity. The data, summarized from various studies, is presented below. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Table 1: Inhibitory Activity (IC50) of GRK2 Inhibitors against a Panel of Kinases
| Compound | GRK2 (nM) | GRK1 (nM) | GRK5 (nM) | PKA (nM) | ROCK1 (nM) |
| This compound | ~23.2 | >1000 | ~49.0 | ~45.9 | - |
| GSK180736A | 770[1] | >10,000 | >10,000 | 30,000 | 100[1] |
| Paroxetine | 1400[2] | >10,000 | >10,000 | - | - |
| CCG258747 | 18[3] | 9324 | 1494 | >100,000 | >10,000 |
Note: '-' indicates data not available. IC50 values are approximate and may vary based on assay conditions.
Table 2: Thermal Shift (ΔTm in °C) Induced by GRK2 Inhibitors
| Compound | GRK2 | GRK5 | PKA |
| This compound | 3.7 | 3.3 | 0.6 |
| GSK180736A | - | - | - |
| Paroxetine | - | - | - |
Note: '-' indicates data not available. The thermal shift assay measures the stabilization of a protein upon ligand binding.
Signaling Pathway
GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a crucial mechanism for regulating cellular signaling. The following diagram illustrates this pathway.
References
Reproducibility of GSK317354A Studies: A Comparative Guide to GRK2 Inhibitors
A comprehensive analysis of publicly available data on the G protein-coupled receptor kinase 2 (GRK2) inhibitor GSK317354A reveals a significant lack of reproducible functional data, hindering a direct comparison with alternative compounds. While initial screening data confirms its interaction with GRK2, the absence of published functional inhibitory potency values, such as IC50, prevents a thorough assessment of its efficacy. This guide provides a comparative overview of this compound and its more extensively characterized alternatives, Paroxetine and CCG215022, summarizing the available experimental data and methodologies to aid researchers in their selection of appropriate research tools.
Executive Summary
This compound has been identified as a binder of GRK2 in a thermal shift assay, indicating a direct interaction. However, a comprehensive literature review did not yield any publicly available studies detailing its functional inhibitory activity, dose-response relationships in cellular or in vivo models, or specific experimental protocols. In contrast, Paroxetine and CCG215022 have been extensively studied as GRK2 inhibitors, with a wealth of reproducible data available on their potency, selectivity, and effects in various experimental systems. This guide aims to provide a clear comparison based on the existing scientific literature to inform researchers on the current state of knowledge for these compounds.
Data Presentation: Comparison of GRK2 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. The lack of data for this compound in most categories underscores the current limitations in assessing its reproducibility and performance.
Table 1: In Vitro Kinase Assay Data
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| This compound | GRK2 | No Data Available | Not Applicable | Not Applicable |
| Paroxetine | GRK2 | ~1.1 - 1.4 | [γ-32P]ATP-based kinase assay with tubulin as a substrate. | [1][2] |
| GRK1 | >100 | [γ-32P]ATP-based kinase assay with rhodopsin as a substrate. | [1] | |
| GRK5 | ~10 | [γ-32P]ATP-based kinase assay with rhodopsin as a substrate. | [1] | |
| CCG215022 | GRK2 | 0.15 ± 0.07 | [γ-32P]ATP-based kinase assay. | [3] |
| GRK1 | 3.9 ± 1 | [γ-32P]ATP-based kinase assay. | [3] | |
| GRK5 | 0.38 ± 0.06 | [γ-32P]ATP-based kinase assay. | [3] |
Table 2: Cellular Assay Data
| Compound | Cell Line | Assay Type | Endpoint | Effective Concentration | Reference |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | Not Applicable |
| Paroxetine | HEK293 | β-arrestin recruitment | Inhibition of isoproterenol-induced β-arrestin2 recruitment to β2-adrenergic receptor | ~10-30 µM | [1] |
| Paroxetine | Neonatal rat ventricular myocytes | Cardiomyocyte contractility | Increased fractional shortening | 1 µM | [1] |
| CCG215022 | Murine cardiomyocytes | Cardiomyocyte contractility | Increased contractility | 20-fold lower than Paroxetine | [3] |
Table 3: In Vivo Model Data
| Compound | Animal Model | Disease Model | Key Finding | Dosage | Reference |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | Not Applicable |
| Paroxetine | Mouse | Myocardial Infarction (MI) | Improved cardiac function and reversed adverse remodeling. | 10 mg/kg/day, i.p. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the cited studies for the alternative compounds. No specific protocols for this compound are publicly available.
In Vitro GRK2 Kinase Assay (for Paroxetine and CCG215022)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GRK2.
-
Reaction Mixture: A typical reaction mixture contains purified recombinant GRK2 enzyme, a substrate (e.g., tubulin or rhodopsin), ATP (often radiolabeled with ³²P), and a buffer solution containing MgCl₂.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination: The reaction is stopped by adding a solution like SDS-PAGE loading buffer.
-
Detection: The phosphorylated substrate is separated by SDS-PAGE, and the amount of incorporated radiolabel is quantified using autoradiography or phosphorimaging.
-
Data Analysis: The percentage of inhibition at various compound concentrations is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cardiomyocyte Contractility Assay (for Paroxetine and CCG215022)
This assay assesses the effect of a compound on the contractility of isolated heart muscle cells.
-
Cell Isolation: Primary cardiomyocytes are isolated from neonatal or adult rodents.
-
Cell Culture: The isolated cells are cultured on laminin-coated dishes.
-
Compound Treatment: Cells are treated with the test compound or vehicle control for a specified period.
-
Stimulation: Contractility is often stimulated with an adrenergic agonist like isoproterenol.
-
Measurement: Cell shortening and relengthening are recorded using video-based edge detection systems.
-
Data Analysis: Parameters such as fractional shortening, and rates of contraction and relaxation are quantified and compared between treated and control groups.
In Vivo Myocardial Infarction Model (for Paroxetine)
This model is used to evaluate the therapeutic potential of a compound in a setting of heart failure.
-
Surgical Procedure: Myocardial infarction is induced in mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Compound Administration: The test compound (e.g., Paroxetine) or vehicle is administered daily via intraperitoneal (i.p.) injection, starting at a specific time point post-MI.
-
Functional Assessment: Cardiac function is assessed at baseline and at various time points using echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: At the end of the study, hearts are harvested for histological analysis to assess parameters like infarct size and cardiac fibrosis.
-
Data Analysis: Functional and histological parameters are compared between the treatment and control groups to determine the therapeutic efficacy of the compound.
Mandatory Visualization
GRK2 Signaling Pathway in Heart Failure
Caption: GRK2 signaling in cardiac myocytes and the impact of its inhibition.
General Experimental Workflow for Evaluating GRK2 Inhibitors
Caption: A typical workflow for the preclinical evaluation of GRK2 inhibitors.
Conclusion
The reproducibility of studies on any given compound is paramount for its validation as a reliable research tool. In the case of this compound, the publicly available data is currently insufficient to make a conclusive assessment of its performance and reproducibility as a functional GRK2 inhibitor. While its ability to bind to GRK2 is documented, the absence of data on its inhibitory potency in functional assays is a significant gap.
In contrast, alternative GRK2 inhibitors such as Paroxetine and CCG215022 are supported by a more robust body of literature, with multiple independent studies providing reproducible data on their in vitro and in vivo efficacy. Researchers and drug development professionals should consider this disparity in available data when selecting a GRK2 inhibitor for their studies. Further publication of detailed experimental data for this compound is necessary to enable a comprehensive and objective comparison and to validate its potential as a reproducible pharmacological tool.
References
- 1. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of GSK317354A and Alternative GRK2 Inhibitors in Diverse Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSK317354A and other G protein-coupled receptor kinase 2 (GRK2) inhibitors based on available preclinical and clinical data. The objective is to offer a clear comparison of their performance in various research models, supported by experimental data, to aid in drug development and research decisions. While specific quantitative data for this compound remains limited in the public domain, this guide leverages available information on closely related compounds and alternative GRK2 inhibitors to provide a comprehensive overview.
Introduction to GRK2 Inhibition
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. In pathological conditions such as heart failure, GRK2 activity is often upregulated, leading to diminished receptor signaling and disease progression. Inhibition of GRK2 has emerged as a promising therapeutic strategy for various diseases, particularly cardiovascular disorders. This compound is a GRK2 inhibitor developed by GlaxoSmithKline, characterized by a key trifluoromethyl substitution.
Signaling Pathway of GRK2 Inhibition
GRK2-mediated phosphorylation of agonist-bound GPCRs initiates a signaling cascade that leads to receptor desensitization and internalization. By inhibiting GRK2, compounds like this compound can restore normal receptor signaling.
Caption: GRK2 Inhibition Pathway. This diagram illustrates how this compound inhibits GRK2, preventing GPCR desensitization and restoring downstream signaling.
Comparative In Vitro Potency and Selectivity
While specific IC50 values for this compound are not publicly available, data for related and alternative GRK2 inhibitors provide a basis for comparison.
| Compound | Target | IC50 | Selectivity | Reference |
| GSK180736A | GRK2 | 770 nM | >400-fold vs. GRK1 and GRK5 | [1] |
| ROCK1 | 100 nM | - | [2][3] | |
| PKA | 30 µM | - | [3] | |
| Paroxetine (B1678475) | GRK2 | ~5.6 µM (pIC50 5.25) | ~13-16 fold vs. GRK1/GRK5 (ROS substrate) | [4] |
| GRK2 | ~35 µM | ~50-60 fold vs. GRK1/GRK5 (tubulin substrate) | [4] | |
| CCG258747 | GRK2 | 18 nM | 83-fold vs. GRK5 | [5] |
Preclinical and Clinical Performance
Direct preclinical or clinical data for this compound is not available in published literature. However, studies on the alternative GRK2 inhibitor, paroxetine, provide valuable insights into the potential therapeutic effects of this drug class in heart failure models.
Paroxetine in a Murine Model of Myocardial Infarction
A study in wild-type mice with myocardial infarction (MI) demonstrated that treatment with paroxetine for 4 weeks, starting 2 weeks post-MI, led to significant improvements in cardiac function and structure compared to vehicle or fluoxetine (B1211875) (a selective serotonin (B10506) reuptake inhibitor that does not inhibit GRK2) treated groups[6].
| Parameter | Vehicle | Fluoxetine | Paroxetine |
| LVEF (%) at 6 weeks post-MI | ~25% | ~25% | ~45% |
| LVFS (%) at 6 weeks post-MI | ~12% | ~12% | ~22% |
| LVID;d (mm) at 6 weeks post-MI | ~5.5 mm | ~5.5 mm | ~4.8 mm |
| LVID;s (mm) at 6 weeks post-MI | ~4.8 mm | ~4.8 mm | ~3.8 mm |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter in Diastole; LVID;s: Left Ventricular Internal Diameter in Systole. Data are approximate values derived from published graphs.
CARE-AMI Clinical Trial: Paroxetine in Post-MI Patients
The "Paroxetine-Mediated GRK2 Inhibition to Reduce Cardiac Remodeling After Acute Myocardial Infarction" (CARE-AMI) trial was a randomized, double-blind, placebo-controlled study investigating the effects of paroxetine in patients with acute anterior ST-segment elevation myocardial infarction (STEMI) and reduced left ventricular ejection fraction (LVEF ≤ 45%)[6].
| Outcome (at 1 year) | Placebo (n=25) | Paroxetine (n=25) | p-value |
| Change in LVEF (%) | +5.8 ± 9.1 | +7.7 ± 11.2 | 0.54 |
| Change in LVESV (mL) | -10.9 ± 20.3 | -14.9 ± 26.1 | 0.54 |
| Change in LVEDV (mL) | -6.9 ± 23.3 | -9.9 ± 28.9 | 0.68 |
| MACE (%) | 12% | 8% | >0.99 |
LVEF: Left Ventricular Ejection Fraction; LVESV: Left Ventricular End-Systolic Volume; LVEDV: Left Ventricular End-Diastolic Volume; MACE: Major Adverse Cardiovascular Events. Data presented as mean ± standard deviation or percentage.
The trial did not show a statistically significant benefit of paroxetine on LV remodeling or clinical outcomes at one year. The authors suggest that the modest sample size and effective standard-of-care treatments may have limited the ability to detect a significant effect[6].
Experimental Protocols
GRK2 Inhibition Assay (In Vitro)
This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against GRK2.
Caption: Workflow for an in vitro GRK2 inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 10 mM MgCl2).
-
Dilute purified recombinant GRK2 enzyme to the desired concentration in assay buffer.
-
Prepare a solution of the substrate (e.g., purified rhodopsin in detergent micelles).
-
Prepare a stock solution of ATP, including a radiolabeled tracer such as [γ-³²P]ATP.
-
Prepare serial dilutions of the test compound (this compound or alternatives).
-
-
Reaction:
-
In a reaction vessel (e.g., microcentrifuge tube), combine the GRK2 enzyme and the test compound at various concentrations.
-
Pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Allow the reaction to proceed for a specific time (e.g., 15 minutes).
-
Stop the reaction by adding a quenching solution (e.g., SDS-PAGE loading buffer or phosphoric acid).
-
-
Detection and Analysis:
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper followed by washing and scintillation counting.
-
Quantify the amount of incorporated phosphate (B84403) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Summary and Future Directions
The development of potent and selective GRK2 inhibitors holds significant promise for the treatment of heart failure and other diseases. While this compound is a known GRK2 inhibitor from GlaxoSmithKline, a lack of publicly available data on its performance in various research models makes direct comparisons challenging.
In contrast, the alternative GRK2 inhibitor paroxetine has been more extensively studied. Preclinical data in a mouse model of myocardial infarction demonstrated its efficacy in improving cardiac function. However, these promising preclinical results did not translate into a statistically significant benefit in the CARE-AMI clinical trial in post-MI patients, highlighting the complexities of translating preclinical findings to clinical outcomes.
For researchers and drug development professionals, the following points are crucial:
-
Need for Head-to-Head Studies: To objectively evaluate the therapeutic potential of this compound, head-to-head preclinical and clinical studies against other GRK2 inhibitors like paroxetine and newer generation compounds are necessary.
-
Importance of Pharmacokinetics and Pharmacodynamics: A thorough understanding of the pharmacokinetic and pharmacodynamic properties of this compound is essential to optimize dosing and predict its efficacy and safety in humans.
-
Exploration of Broader Therapeutic Areas: While the primary focus has been on heart failure, the role of GRK2 in other diseases warrants further investigation for potential new applications of GRK2 inhibitors.
This guide will be updated as more information on this compound becomes publicly available.
References
- 1. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction. [vivo.weill.cornell.edu]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paroxetine‐Mediated G‐Protein Receptor Kinase 2 Inhibition in Patients With Acute Anterior Myocardial Infarction: Final 1‐Year Outcomes of the Randomized CARE‐AMI Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRAF Inhibitors: Dabrafenib vs. Vemurafenib
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent BRAF kinase inhibitors: Dabrafenib (GSK2118436) and Vemurafenib (B611658). This document summarizes key performance data from biochemical, cellular, and clinical studies, offers detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment of metastatic melanoma and other cancers.[1][2] This has led to the development of targeted therapies that specifically inhibit the constitutively active BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Dabrafenib and Vemurafenib are two such ATP-competitive small molecule inhibitors that have demonstrated significant clinical efficacy.[5][6][7] However, differences in their selectivity, potency, and clinical profiles warrant a detailed comparison to inform further research and development.
Mechanism of Action
Both Dabrafenib and Vemurafenib are designed to inhibit the activity of the mutated BRAF V600E kinase.[1][2] By binding to the ATP-binding site of the mutated BRAF protein, these inhibitors block the downstream signaling cascade through MEK and ERK, which ultimately leads to reduced cell proliferation and increased apoptosis in cancer cells.[8][9]
Dabrafenib has been shown to be a more selective inhibitor of BRAF V600E compared to Vemurafenib, with less potency for the wild-type BRAF and CRAF kinases.[7][9] Furthermore, research suggests that Dabrafenib may have unique off-target effects, inhibiting other kinases such as NEK9 and CDK16, which could contribute to its distinct activity profile.[6]
BRAF/MEK Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the points of inhibition for Dabrafenib and Vemurafenib.
References
- 1. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Therapeutic Synergy of GSK-3 Inhibitors
Disclaimer: Specific experimental data on GSK317354A is not publicly available. This guide provides a comparative analysis based on well-characterized Glycogen Synthase Kinase-3 (GSK-3) inhibitors, such as LY2090314 and CHIR-99021, which belong to the same therapeutic class. The findings presented here are intended to be representative of the potential synergistic effects of GSK-3 inhibitors.
Glycogen Synthale Kinase-3 (GSK-3) is a serine/threonine kinase that is integral to a multitude of cellular signaling pathways, including those involved in cell proliferation, apoptosis, and metabolism.[1][2] Its inhibition has been identified as a promising strategy in oncology, particularly when combined with other therapeutic agents to enhance anti-tumor effects.[3][4]
Synergistic Combinations with Chemotherapeutic Agents
GSK-3 inhibitors have demonstrated significant synergy with conventional chemotherapy drugs across various cancer types. This synergy often stems from the modulation of key signaling pathways that regulate cell cycle and apoptosis.[5]
Quantitative Data Summary: In Vitro Synergy
| GSK-3 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Key Finding (Combination Index - CI) |
| LY2090314 | Carboplatin | Solid Tumors | Multiple | Enhanced efficacy of platinum-based regimen[6][7] |
| LY2090314 | Pemetrexed | Solid Tumors | Multiple | Safely combined with acceptable adverse event profile[6] |
| CHIR-99021 | Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | Multiple | Synergistic inhibition of proliferation[2] |
| 9-ING-41 | Temozolomide (TMZ) | Glioblastoma (GBM) | Patient-Derived Xenografts | Sensitizes GBM to TMZ, improving survival[8] |
| AR-A014418 | Enzastaurin | Cutaneous T-Cell Lymphoma (CTCL) | MyLa, HuT78 | Increased apoptosis through β-catenin upregulation[9] |
Combination Index (CI) values are a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanisms of Synergy
The synergistic effect of GSK-3 inhibitors with chemotherapy is often attributed to the following mechanisms:
-
Cell Cycle Arrest: GSK-3 inhibitors can induce cell cycle arrest at the G0/G1 and G2/M phases, making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents that target dividing cells.[10]
-
Apoptosis Induction: By modulating pathways involving key proteins like β-catenin, c-Myc, and NF-κB, GSK-3 inhibitors can lower the threshold for apoptosis, thereby amplifying the cell-killing effects of chemotherapy.[1][11]
-
Overcoming Resistance: In some cancers, GSK-3 activity is associated with resistance to therapy.[4] Inhibition of GSK-3 can resensitize resistant cancer cells to chemotherapeutic drugs.[3]
Synergy with Targeted Therapies and Immunotherapy
Beyond conventional chemotherapy, GSK-3 inhibitors are being explored in combination with targeted therapies and immunotherapies to achieve more durable anti-cancer responses.
Quantitative Data Summary: Immuno-Oncology Synergy
| GSK-3 Inhibitor | Combination Approach | Cancer Type | Key Finding |
| CHIR-99021 | IL-15 Expanded NK Cells | Ovarian Cancer (Xenograft Model) | Enhanced anti-tumor efficacy of NK cells[12] |
| GSK-3 Inhibition | Anti-PD-1 Therapy | General | Blocks PD-1 expression on CD8+ T cells, increasing their cytotoxic function[13] |
Mechanisms of Synergy
-
Enhanced Immune Cell Function: Inhibition of GSK-3 has been shown to enhance the maturation and cytotoxicity of Natural Killer (NK) cells.[12] It can also increase the function of cytotoxic T lymphocytes (CTLs) by blocking the expression of the immune checkpoint protein PD-1.[13]
-
Modulation of Tumor Microenvironment: GSK-3 inhibitors can influence the production of inflammatory cytokines, potentially altering the tumor microenvironment to be more favorable for an anti-tumor immune response.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of synergy studies. Below are representative protocols for key experiments.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the synergistic effect of a GSK-3 inhibitor in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
GSK-3 inhibitor (e.g., LY2090314)
-
Combination agent (e.g., Carboplatin)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Drug Preparation: Prepare serial dilutions of the GSK-3 inhibitor and the combination agent in culture medium.
-
Treatment: Treat the cells with the drugs individually and in combination across a range of concentrations (dose-response matrix).[15] Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[14][16]
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a microplate reader.[16]
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell inhibition.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) from the dose-response matrix data.[15] A CI value less than 1 indicates synergy.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of the combination treatment on key proteins in relevant signaling pathways (e.g., Wnt/β-catenin).
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-p-GSK-3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[16]
-
Immunoblotting:
-
Detection: Add the chemiluminescence substrate and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like GAPDH.
Visualizations
Signaling Pathways and Synergy Mechanisms
The diagrams below illustrate the central role of GSK-3 in key signaling pathways and the rationale for its inhibition in combination therapies.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. apexbt.com [apexbt.com]
- 8. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of Enzastaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Independent Verification of GRK2 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent verification of published findings is a cornerstone of scientific rigor. This guide provides a framework for evaluating and comparing G protein-coupled receptor kinase 2 (GRK2) inhibitors, a class of molecules with therapeutic potential in conditions such as heart failure. While specific preclinical data on GSK317354A, a known GRK2 inhibitor, is not extensively published in the public domain, this guide will use the well-characterized GRK2 inhibitors paroxetine (B1678475) and CCG215022 as illustrative examples to outline the necessary experimental comparisons and data presentation.
GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling. In chronic heart failure, GRK2 is upregulated, leading to desensitization of β-adrenergic receptors and impaired cardiac function. Inhibition of GRK2 is therefore a promising therapeutic strategy to restore normal receptor signaling and improve heart contractility.
Comparative Analysis of GRK2 Inhibitors
A direct comparison of GRK2 inhibitors requires assessment of their potency, selectivity, and efficacy in relevant biological systems. The following tables summarize key quantitative data for paroxetine and CCG215022, providing a template for how this compound could be evaluated against these alternatives.
Table 1: In Vitro Potency of GRK2 Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Paroxetine | GRK2 | ~31 | [1][2] |
| CCG215022 | GRK2 | 0.15 ± 0.07 | [3][4][5] |
Table 2: Kinase Selectivity Profile
| Compound | GRK1 IC50 (µM) | GRK5 IC50 (µM) | PKA IC50 (µM) | Reference |
| Paroxetine | >100 (up to 60-fold selectivity for GRK2 over other GRKs) | - | - | [1] |
| CCG215022 | 3.9 ± 1 | 0.38 ± 0.06 | 120 | [3][5] |
Experimental Protocols for Independent Verification
To independently verify the findings for a GRK2 inhibitor like this compound, a series of standardized experiments should be conducted. Below are detailed methodologies for key assays, based on protocols used for the characterization of paroxetine and CCG215022.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on GRK2 enzymatic activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against purified GRK2.
Materials:
-
Purified recombinant GRK2 enzyme
-
Rhodopsin-rich rod outer segment (ROS) membranes (as substrate)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.5, 4 mM MgCl₂, 2 mM EDTA)
-
Test compound (e.g., this compound) and control inhibitors (e.g., paroxetine, CCG215022)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In a reaction tube, combine the kinase buffer, GRK2 enzyme, and ROS membranes.
-
Add the test compound or control at various concentrations.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the phosphorylated rhodopsin using autoradiography and densitometry or by scintillation counting of the excised gel bands.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays for GRK2 Inhibition
Cell-based assays are crucial to confirm that the inhibitor is active in a physiological context.
Objective: To assess the ability of the compound to inhibit GRK2-mediated GPCR desensitization in living cells.
Example Assay: TRH Receptor Phosphorylation The thyrotropin-releasing hormone (TRH) receptor is a known substrate for GRK2-mediated phosphorylation.
Materials:
-
HEK293 cells stably expressing the TRH receptor.
-
TRH agonist.
-
Phosphate-free DMEM.
-
[³²P]orthophosphate.
-
Lysis buffer.
-
Antibodies against the TRH receptor.
-
Protein A/G beads.
Procedure:
-
Culture HEK293-TRH receptor cells to ~80% confluency.
-
Label the cells with [³²P]orthophosphate in phosphate-free DMEM.
-
Pre-incubate the cells with the test compound or vehicle control.
-
Stimulate the cells with a TRH agonist for a short period (e.g., 2 minutes).
-
Lyse the cells and immunoprecipitate the TRH receptor using a specific antibody and protein A/G beads.
-
Resolve the immunoprecipitates by SDS-PAGE.
-
Detect the phosphorylated TRH receptor by autoradiography.
-
Quantify the band intensity to determine the extent of phosphorylation and the inhibitory effect of the compound.
Cardiomyocyte Contractility Assay
This ex vivo assay evaluates the functional consequence of GRK2 inhibition on cardiac muscle cells.
Objective: To measure the effect of the compound on the contractility of isolated adult cardiomyocytes.
Materials:
-
Isolated adult ventricular myocytes from an appropriate animal model (e.g., mouse or rat).
-
Myocyte contraction buffer (e.g., Tyrode's solution).
-
Isoproterenol (B85558) (a β-adrenergic agonist).
-
IonOptix system or similar for measuring cell shortening.
Procedure:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Allow the myocytes to adhere to laminin-coated coverslips.
-
Perfuse the cells with buffer containing the test compound or vehicle.
-
Stimulate the myocytes with isoproterenol to induce a contractile response.
-
Record myocyte shortening (a measure of contractility) using an edge-detection system.
-
Analyze parameters such as fractional shortening, and rates of contraction and relaxation.
-
Compare the contractile response in the presence and absence of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is essential for clarity.
Caption: GRK2-mediated desensitization of β-adrenergic receptor signaling.
Caption: Workflow for the independent verification of a novel GRK2 inhibitor.
By following a structured approach of quantitative comparison, standardized experimental protocols, and clear visualization of the underlying biology, researchers can effectively conduct independent verification of novel GRK2 inhibitors like this compound and objectively compare their performance against existing alternatives. This rigorous process is vital for the successful translation of promising preclinical compounds into novel therapeutics.
References
A Comparative Review of GRK2 Inhibitors: Benchmarking Performance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target, particularly in the context of heart failure and other inflammatory diseases. Its role in desensitizing G protein-coupled receptors (GPCRs) and in mediating non-canonical signaling pathways underscores the therapeutic potential of its inhibition. While a number of GRK2 inhibitors have been identified, a comprehensive comparative analysis of their performance is essential for guiding future drug development efforts. This guide provides a review of the comparative literature on GRK2 inhibitors, with a focus on their biochemical potency and cellular efficacy. Due to the limited publicly available data on GSK31734A, this review will focus on other well-characterized GRK2 inhibitors, namely Paroxetine, GSK180736A, and CCG-215022, to provide a framework for comparison.
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently approved drugs. The desensitization of GPCRs, a process that prevents overstimulation, is primarily mediated by G protein-coupled receptor kinases (GRKs). Among the seven mammalian GRKs, GRK2 is ubiquitously expressed and plays a pivotal role in regulating the signaling of numerous GPCRs, including the β-adrenergic receptors crucial for cardiac function.
Upregulation of GRK2 is a hallmark of heart failure, leading to diminished cardiac response to adrenergic stimulation. Consequently, inhibiting GRK2 is a promising therapeutic strategy to restore normal cardiac function. Beyond its canonical role in GPCR desensitization, GRK2 is also involved in various non-GPCR signaling pathways, influencing processes such as inflammation and cell migration.
This guide aims to provide a comparative overview of key GRK2 inhibitors, presenting available quantitative data, detailing common experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Comparative Analysis of GRK2 Inhibitors
While information on GSK31734A is sparse in the public domain, a comparative analysis of other known GRK2 inhibitors can provide valuable insights into the landscape of GRK2-targeted therapeutics. The following table summarizes the in vitro potency of three prominent GRK2 inhibitors.
| Compound | Target(s) | IC50 (GRK2) | Selectivity Notes | Reference(s) |
| Paroxetine | GRK2, SERT | ~30 µM (in cells) | Also a potent selective serotonin (B10506) reuptake inhibitor (SSRI). | [1][2] |
| GSK180736A | GRK2 | 0.77 µM | Structurally related to Paroxetine. | |
| CCG-215022 | GRKs | 0.15 µM | Also inhibits GRK5 (IC50 = 0.38 µM) and GRK1 (IC50 = 3.9 µM). At least 20-fold more potent than Paroxetine against GRK2. | [3][4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating GRK2 inhibitors, the following diagrams illustrate the core signaling pathway and a general workflow for inhibitor characterization.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GSK317354A: A Procedural Guide
For laboratory professionals engaged in drug development, the proper handling and disposal of investigational compounds like GSK317354A, a GRK2 inhibitor, are paramount for ensuring a safe and compliant research environment.[1] While specific disposal instructions for this compound are not publicly detailed, adherence to established protocols for hazardous chemical waste management is mandatory. This guide provides a comprehensive framework for the safe disposal of this compound, drawing upon general chemical safety principles and regulatory guidelines.
Core Principles of Chemical Waste Disposal
The foundational principle of chemical waste disposal is the "cradle to grave" concept, where the generator of the waste is responsible for its safe handling from creation to final disposal.[2] Improper disposal, such as discarding chemicals down the drain or in regular trash, is prohibited and can lead to significant environmental harm and regulatory penalties.[2][3] All chemical waste, including this compound, must be managed in accordance with local, regional, and national hazardous waste regulations.[4]
This compound: Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for making informed decisions regarding handling, storage, and waste segregation.
| Property | Value |
| Molecular Formula | C₂₅H₁₈F₄N₆O |
| Molecular Weight | 494.44 |
| Appearance | Solid |
| CAS Number | 874119-13-8 |
| Source: [1] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe disposal of this compound from the point of generation in the laboratory to its final collection by certified waste disposal services.
1. Waste Identification and Classification:
-
Immediately upon deciding to discard this compound, it must be classified as a hazardous waste.[5]
-
Consult the Safety Data Sheet (SDS) for any specific hazard classifications (e.g., flammable, corrosive, toxic, reactive).[3] While a specific SDS for this compound was not located, it is prudent to handle it as a potentially hazardous compound.
2. Selection of Appropriate Waste Containers:
-
Use a waste container that is compatible with the chemical properties of this compound.[6] For solid waste, a securely sealable container is appropriate.
-
Ensure the container is in good condition, free from leaks, cracks, or rust.[5][6]
-
It is acceptable to reuse empty chemical bottles for waste collection, provided they are compatible and properly relabeled.[5][6]
3. Labeling of Waste Containers:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first amount of waste is added.[5][6]
-
The label must include the full chemical name ("this compound"), not abbreviations or formulas.[5]
-
Clearly indicate the hazards associated with the chemical.
4. Waste Accumulation and Storage:
-
Store the waste container in a designated hazardous waste storage area within the laboratory.[7] This area should be away from heat, sparks, and high-traffic areas.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[5][6]
-
Segregate this compound waste from incompatible materials to prevent dangerous reactions.[6]
-
Liquid chemical waste must be stored in secondary containment bins.[6]
5. Handling and Personal Protective Equipment (PPE):
-
When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
All handling of chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
6. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[5]
-
The rinsate from this process must be collected and treated as hazardous waste.[5]
-
After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with the label defaced or removed.[5]
7. Arranging for Final Disposal:
-
Do not dispose of this compound waste in the regular trash or down the drain.[3]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste disposal vendor to schedule a pickup.[3][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mtu.edu [mtu.edu]
- 3. What Procedures Do We Follow to Ensure the Safe Disposal of Chemical Waste? [cloudsds.com]
- 4. fishersci.com [fishersci.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. content.oppictures.com [content.oppictures.com]
Essential Safety and Handling Protocols for GSK317354A
For immediate reference by researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for handling GSK317354A. As a novel compound for laboratory use, this compound should be handled with care, assuming it is potentially hazardous until comprehensive toxicological data is available. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on standard practices for handling research chemicals, the following information has been compiled. Users must supplement these general guidelines with a substance-specific risk assessment and are strongly encouraged to request a detailed SDS from the supplier.
Quantitative Data Summary
The following table summarizes the types of quantitative data typically found in a Safety Data Sheet. In the absence of specific data for this compound, this table serves as a template for the information that should be obtained from the supplier.
| Parameter | Expected Information | Notes |
| Chemical Formula | C₂₅H₁₈F₄N₆O | |
| Molecular Weight | 494.44 g/mol | |
| Appearance | Solid | |
| Odor | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | Solubilities in common laboratory solvents (e.g., DMSO, ethanol) should be determined in a controlled manner. |
| LD50 (Lethal Dose, 50%) | No data available | This is a critical measure of acute toxicity. |
| LC50 (Lethal Concentration, 50%) | No data available | Important for assessing inhalation hazards. |
| Permissible Exposure Limit (PEL) | No data available | An occupational exposure limit set by regulatory bodies. |
| Threshold Limit Value (TLV) | No data available | A guideline for exposure levels that a worker can be exposed to without adverse health effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE.
| Body Part | Equipment | Standard |
| Eyes | Safety glasses with side shields or safety goggles. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Face | Face shield (in addition to goggles) if there is a splash hazard. | |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected prior to use. Follow manufacturer's specifications for breakthrough time and permeation rate. |
| Body | Laboratory coat. | |
| Respiratory | Use a properly fitted respirator if engineering controls are insufficient to maintain exposure below occupational exposure limits or if irritation is experienced. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is essential for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place. Keep away from incompatible materials. The specific storage temperature should be obtained from the supplier; for many research compounds, storage at -20°C is recommended.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazards.
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Weighing: If weighing the solid form, do so in a ventilated enclosure to prevent dust formation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Contamination: Avoid contact with skin, eyes, and clothing. If contact occurs, follow the first aid measures outlined below.
Spill Management
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations. Do not dispose of down the drain or in general trash.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualized Workflows
To further clarify procedural logic, the following diagrams illustrate key safety and handling workflows.
Caption: General workflow for safely handling this compound.
Caption: Step-by-step spill response plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
